Tanshinone IIA-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-6,6-bis(trideuteriomethyl)-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3/i2D3,3D3 |
InChI Key |
HYXITZLLTYIPOF-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Stability of Tanshinone IIA-d6
This technical guide provides a comprehensive overview of the chemical properties and stability of the deuterated form of Tanshinone IIA, this compound. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Core Chemical Properties
Tanshinone IIA is a lipophilic diterpene quinone and a major bioactive component isolated from the root of Salvia miltiorrhiza Bunge (Danshen).[1] Its deuterated isotopologue, this compound, is a valuable tool in pharmacokinetic and metabolic studies. While specific experimental data for the deuterated form is limited, its chemical properties are expected to be very similar to the parent compound, with the primary difference being its molecular weight.
Table 1: Chemical Properties of Tanshinone IIA and this compound
| Property | Tanshinone IIA | This compound |
| Molecular Formula | C₁₉H₁₈O₃[2] | C₁₉H₁₂D₆O₃ |
| Molecular Weight | 294.33 g/mol [2] | ~300.37 g/mol |
| CAS Number | 568-72-9[2] | Not available |
| Appearance | Red powder[3] | Red powder |
| Melting Point | 209-210°C | Not available |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ether, acetone, ethanol, and benzene.[4] Soluble to 5 mM in DMSO with gentle warming. | Similar to Tanshinone IIA |
Stability and Storage
The stability of Tanshinone IIA is significantly influenced by temperature and light. It is unstable at high temperatures and prone to degradation when exposed to light.[5] When the temperature exceeds 85°C, it is easily degraded by heat. Therefore, it is recommended that finished products of Tanshinone IIA be stored in brown bottles away from light. In aqueous solutions, the concentration of tanshinones has been observed to decrease after 24 hours.
For long-term storage, it is advisable to store this compound at -20°C.
Experimental Protocols
Stability Analysis using High-Performance Liquid Chromatography (HPLC)
A common method to assess the stability of Tanshinone IIA, and by extension this compound, is through HPLC. The following is a general protocol for such an analysis.
Objective: To determine the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Acetic acid
-
C18 column (e.g., 4.6 × 150 mm, 5 µm)[6]
-
HPLC system with a UV detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 0.2 mg/mL).[6]
-
Stress Conditions: Expose the this compound solution to various stress conditions, including:
-
Heat: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Light: Expose the solution to UV light.
-
Acid/Base Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 78:22, v/v) with a small amount of acetic acid (e.g., 0.5%).[6]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[6]
-
Detection: Set the UV detector to a wavelength of 254 nm.[6]
-
Injection Volume: Inject a standard volume (e.g., 5 µL) of the stressed samples and a control (unstressed) sample.[6]
-
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to the control sample to quantify the extent of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Workflow for Stability Testing
Signaling Pathway Inhibition
Tanshinone IIA has been shown to interact with and modulate various cellular signaling pathways. One of the key pathways it influences is the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and migration.[4][7] In many cancer cell lines, Tanshinone IIA has been observed to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis.[8]
PI3K/Akt Signaling Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Tanshinone IIA-d6
Introduction
Tanshinone IIA is a pharmacologically significant abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen).[1] It exhibits a wide range of biological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects.[2][3] Isotopically labeled compounds, such as Tanshinone IIA-d6, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.[4] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly identical physicochemical properties.
This guide details a proposed synthetic route and a comprehensive analytical workflow for the characterization of this compound, intended for researchers, scientists, and drug development professionals.
Proposed Synthesis of this compound
The proposed synthesis of this compound is adapted from established total synthesis routes of Tanshinone IIA.[2][5] The key step involves the introduction of two deuterated methyl groups (-CD₃) at the C4 position of an early-stage intermediate. This is a common strategy for introducing isotopic labels, utilizing commercially available deuterated reagents.
Synthetic Workflow
The synthesis begins with a suitable precursor that allows for the introduction of the gem-dimethyl groups. A plausible approach involves the alkylation of a ketone intermediate with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated methyl triflate.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Gem-d6-dimethylation
This protocol describes the key deuteration step.
-
Preparation: To a solution of the precursor ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (2.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Deuteromethylation: Add deuterated methyl iodide (CD₃I) (2.5 eq) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the d6-intermediate.
Characterization of this compound
A suite of analytical techniques is required to confirm the identity, purity, and isotopic incorporation of the synthesized this compound.
Analytical Workflow
The characterization process involves confirming the molecular weight, elucidating the structure, and assessing the purity of the final compound.
Caption: Analytical workflow for the characterization of this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound in comparison to its unlabeled counterpart.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Tanshinone IIA | C₁₉H₁₈O₃ | 294.1256 | 295.1329 |
| This compound | C₁₉H₁₂D₆O₃ | 300.1633 | 301.1708 |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Tanshinone IIA (δ, ppm)[6] | This compound (Predicted δ, ppm) |
| H-1 | 7.64 (d, J=8.4 Hz) | 7.64 (d, J=8.4 Hz) |
| H-2 | 6.88 (d, J=8.4 Hz) | 6.88 (d, J=8.4 Hz) |
| H-6α | 3.10 (m) | 3.10 (m) |
| H-6β | 3.10 (m) | 3.10 (m) |
| H-7α | 1.75 (m) | 1.75 (m) |
| H-7β | 1.75 (m) | 1.75 (m) |
| H-15 | 7.32 (s) | 7.32 (s) |
| H-16 | 6.45 (s) | 6.45 (s) |
| C1-CH₃ | 2.65 (s) | 2.65 (s) |
| C4-CH₃ (gem-dimethyl) | 1.32 (s, 6H) | Signal Absent |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Tanshinone IIA (δ, ppm) | This compound (Predicted δ, ppm) |
| C-4 | 35.0 | ~34.8 (Signal intensity reduced) |
| C-18, C-19 (gem-dimethyl) | 21.8 | ~21.5 (Septet, JC-D ≈ 19 Hz) |
| C-20 | 18.5 | 18.5 |
Note: Predicted shifts for deuterated carbons are slightly upfield, and the signal for the quaternary C-4 will be significantly attenuated due to the absence of the Nuclear Overhauser Effect from the methyl protons.
Experimental Protocols: Characterization
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly or via LC introduction into the ESI source operating in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the theoretical value (301.1708). Analyze the fragmentation pattern to confirm the location of the deuterium labels.[7][8]
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum with standard parameters.
-
Analysis: Confirm the absence of the singlet at ~1.32 ppm corresponding to the gem-dimethyl protons. Integrate all remaining signals to confirm their relative proton counts.[6][9]
-
-
¹³C NMR:
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: Observe the characteristic multiplet (septet) for the -CD₃ carbons around 21.5 ppm due to C-D coupling.
-
-
²H NMR (Optional):
-
Acquisition: Acquire a proton-decoupled ²H NMR spectrum.
-
Analysis: A single resonance should be observed, confirming the presence of deuterium in the molecule.
-
-
Sample Preparation: Prepare a 0.1 mg/mL stock solution of this compound in methanol.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Method:
-
Analysis: Determine the retention time and calculate the purity of the compound based on the peak area percentage. The retention time should be nearly identical to that of an unlabeled Tanshinone IIA standard.
Conclusion
This guide outlines a comprehensive and technically sound approach for the synthesis and characterization of this compound. The proposed synthetic strategy via deuteromethylation of a suitable precursor is a robust method for introducing the isotopic label. The detailed analytical workflow, incorporating HRMS, multinuclear NMR, and HPLC, provides the necessary tools to rigorously confirm the identity, isotopic enrichment, and chemical purity of the final product. The successful execution of these protocols will yield high-quality this compound, suitable for demanding applications in biomedical and pharmaceutical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA: Pharmacology, Total Synthesis, and Progress in Structure-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray Ionization Mass Spectral Characteristics and Fragmentation Mechanisms of Tanshinones in Radix Salvia miltiorrhiza | Scientific.Net [scientific.net]
- 8. peerj.com [peerj.com]
- 9. Tanshinone IIA(568-72-9) 1H NMR spectrum [chemicalbook.com]
- 10. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tanshinone IIA-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug discovery and development, the accurate quantification of investigational compounds in biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. A key challenge in bioanalysis is overcoming the inherent variability of analytical procedures, which can arise from sample preparation, instrument response fluctuations, and matrix effects. To mitigate these variables and ensure the reliability of results, the use of an internal standard (IS) is a well-established and indispensable practice.
An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the analytical instrument. Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in mass spectrometry-based bioanalysis.[1][2] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, thereby providing a reliable reference for quantification.
This technical guide focuses on the mechanism of action of Tanshinone IIA-d6 as an internal standard for the quantification of Tanshinone IIA, a bioactive compound extracted from the medicinal plant Salvia miltiorrhiza. While specific, publicly available, detailed validation studies employing this compound are limited, this guide will provide a comprehensive overview of the principles of its use, supported by illustrative data from studies that have utilized other internal standards for Tanshinone IIA quantification.
Tanshinone IIA: A Promising Therapeutic Agent
Tanshinone IIA is a lipophilic diterpene quinone and one of the most pharmacologically active constituents of Salvia miltiorrhiza (Danshen).[3] It has been extensively studied for its therapeutic potential in a variety of diseases, primarily cardiovascular conditions. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
Mechanism of Action of Tanshinone IIA
Tanshinone IIA exerts its pharmacological effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-cancer activities.[4] Key signaling pathways modulated by Tanshinone IIA include:
-
NF-κB Signaling Pathway: Tanshinone IIA has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[4]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Tanshinone IIA can modulate this pathway, contributing to its anti-cancer effects.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. Tanshinone IIA can influence this pathway, impacting processes like cell proliferation and apoptosis.
The intricate interplay of these pathways underscores the therapeutic potential of Tanshinone IIA. The following diagram illustrates a simplified representation of some of the key signaling pathways influenced by Tanshinone IIA.
Figure 1. Simplified diagram of key signaling pathways modulated by Tanshinone IIA.
The Role of this compound as an Internal Standard
This compound is a deuterated analog of Tanshinone IIA, where six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Tanshinone IIA using mass spectrometry.
Mechanism of Action as an Internal Standard
The fundamental principle behind using this compound as an internal standard is that it behaves nearly identically to Tanshinone IIA throughout the analytical process. Here's a step-by-step breakdown of its mechanism of action:
-
Spiking: A known and constant amount of this compound is added to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process.
-
Co-extraction: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, both Tanshinone IIA and this compound will have virtually identical extraction recoveries due to their similar chemical properties. Any loss of analyte during this stage will be mirrored by a proportional loss of the internal standard.
-
Co-elution: In liquid chromatography (LC), Tanshinone IIA and this compound will have very similar retention times, eluting from the analytical column almost simultaneously.[1]
-
Differential Detection by Mass Spectrometry (MS): The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The deuterium atoms in this compound increase its molecular weight, resulting in a different m/z value compared to Tanshinone IIA.
-
Ratio-based Quantification: The instrument measures the peak area of both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the unknown sample by comparing it to the ratios obtained from the calibration curve.
This ratio-based approach effectively cancels out variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
The following diagram illustrates the typical workflow for using this compound as an internal standard in a bioanalytical method.
Figure 2. Experimental workflow for quantification using an internal standard.
Method Validation Parameters: Illustrative Data
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Table 1: Illustrative Linearity Data for Tanshinone IIA Quantification
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Tanshinone IIA | Diazepam | 1 - 500 | > 0.99 | [5] |
| Tanshinone IIA | Loratadine | 1 - 2000 | > 0.99 |
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value.
Table 2: Illustrative Precision and Accuracy Data for Tanshinone IIA Quantification
| Analyte | Internal Standard | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| Tanshinone IIA | Diazepam | 5 | < 15 | < 15 | ± 15 | [5] |
| 50 | < 15 | < 15 | ± 15 | [5] | ||
| 400 | < 15 | < 15 | ± 15 | [5] | ||
| Tanshinone IIA | Loratadine | 2 | < 10 | < 12 | ± 10 | |
| 100 | < 10 | < 12 | ± 10 | |||
| 1600 | < 10 | < 12 | ± 10 |
Recovery and Matrix Effect
Recovery is the efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of interfering compounds in the sample matrix.
Table 3: Illustrative Recovery and Matrix Effect Data for Tanshinone IIA Quantification
| Analyte | Internal Standard | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Tanshinone IIA | Diazepam | 5 | > 85 | < 15 | [5] |
| 400 | > 85 | < 15 | [5] | ||
| Tanshinone IIA | Loratadine | 2 | 80 - 95 | 85 - 115 | |
| 1600 | 80 - 95 | 85 - 115 |
Illustrative Experimental Protocol
The following is a representative, generalized experimental protocol for the quantification of Tanshinone IIA in plasma using an internal standard and LC-MS/MS. This protocol is based on methodologies reported in the literature for similar analyses.
Materials and Reagents
-
Tanshinone IIA reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Sample Preparation
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: AB Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tanshinone IIA: To be determined empirically
-
This compound: To be determined empirically
-
Conclusion
The use of a deuterated internal standard such as this compound is the preferred method for the accurate and precise quantification of Tanshinone IIA in biological matrices. Its mechanism of action relies on its ability to mimic the behavior of the analyte throughout the analytical process, thereby compensating for variations and ensuring the reliability of the data. While specific, detailed published methods utilizing this compound are not widely available, the principles of its application and the expected performance of such a method are well-established. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for Tanshinone IIA, a compound with significant therapeutic promise. The continued development of robust and reliable analytical methods will be crucial for advancing the clinical development of this important natural product.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Tanshinone IIA for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA (TIIA), a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza (Danshen), is a pharmacologically active compound with a wide range of therapeutic applications, including cardiovascular and cerebrovascular diseases. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling is a powerful technique that enables the precise tracking and quantification of a drug and its metabolites in complex biological systems. This technical guide provides a comprehensive overview of the isotopic labeling of Tanshinone IIA for metabolic studies, detailing experimental protocols, data presentation, and relevant biological pathways.
Isotopic Labeling of Tanshinone IIA: A Proposed Strategy
Chemical Synthesis Approach:
The chemical synthesis of Tanshinone IIA provides several opportunities for the introduction of isotopic labels. A plausible strategy would involve the use of labeled starting materials or reagents in the synthetic pathway. For instance, in a synthetic route that involves the construction of the furan ring, a ¹³C-labeled precursor for the furan moiety could be employed. Similarly, for deuterium labeling, deuterated reagents could be used for reactions involving C-H bond formation or exchange on the aromatic rings under acidic or metal-catalyzed conditions.
Biosynthetic Approach:
The biosynthesis of tanshinones in Salvia miltiorrhiza proceeds through the methylerythritol phosphate (MEP) pathway.[1] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate as precursors. By feeding ¹³C-labeled glucose or pyruvate to Salvia miltiorrhiza cell or hairy root cultures, it is theoretically possible to produce ¹³C-labeled Tanshinone IIA. This approach has the advantage of potentially labeling multiple positions in the molecule, providing a rich source of information for metabolic studies. However, optimizing the feeding strategy and maximizing the incorporation of the label would require significant empirical investigation.
Experimental Protocols for Metabolic Studies
The following protocols outline the key experiments for investigating the metabolism of isotopically labeled Tanshinone IIA.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify and characterize the primary metabolites of Tanshinone IIA in a controlled environment.
Materials:
-
Isotopically labeled Tanshinone IIA (e.g., ¹³C-TIIA or D-TIIA)
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS analysis
-
Incubator shaker
Procedure:
-
Prepare a stock solution of isotopically labeled Tanshinone IIA in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the isotopically labeled Tanshinone IIA solution to the mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
In Vivo Metabolism in Rats
This protocol describes the administration of isotopically labeled Tanshinone IIA to rats to study its in vivo metabolic fate.
Materials:
-
Isotopically labeled Tanshinone IIA formulated for intravenous (IV) or oral (PO) administration.
-
Sprague-Dawley rats.
-
Metabolic cages for the collection of urine and feces.
-
Blood collection supplies (e.g., heparinized tubes).
-
Anesthesia.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
Procedure:
-
Acclimate the rats in metabolic cages for at least 24 hours before dosing.
-
Administer a single dose of isotopically labeled Tanshinone IIA to the rats via the desired route (IV or PO).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Store all biological samples at -80°C until analysis.
-
For analysis, thaw the plasma, urine, and homogenized fecal samples.
-
Perform sample cleanup using protein precipitation or solid-phase extraction to remove interfering substances.
-
Analyze the processed samples by LC-MS/MS to identify and quantify Tanshinone IIA and its metabolites.
LC-MS/MS Analysis for Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for identifying and quantifying Tanshinone IIA and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reverse-phase column.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Electrospray ionization (ESI) source.
Typical LC-MS/MS Parameters:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for metabolite identification. The specific precursor-to-product ion transitions for the labeled parent compound and its expected metabolites need to be determined.
Quantitative Data Presentation
The following tables summarize the key quantitative data related to the metabolism and pharmacokinetics of Tanshinone IIA.
Table 1: Identified Metabolites of Tanshinone IIA
| Metabolite ID | Metabolic Reaction | Proposed Structure |
| M1 | Monohydroxylation | Hydroxytanshinone IIA |
| M2 | Dehydrogenation | Dehydrotanshinone IIA |
| M3 | Dihydroxylation | Dihydroxytanshinone IIA |
| M4 | Glucuronidation | Tanshinone IIA Glucuronide |
| M5 | Dehydrogenation + Hydroxylation | Hydroxydehydrotanshinone IIA |
Note: The structures are proposed based on mass shifts and fragmentation patterns observed in MS/MS spectra.[2][3]
Table 2: Pharmacokinetic Parameters of Tanshinone IIA in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| T½ (alpha) | 0.024 | h | [4] |
| T½ (beta) | 0.34 | h | [4] |
| T½ (gamma) | 7.5 | h | [4] |
| Vd | 13.9 | L/kg | [4] |
| CL | 1.3 | L/h/kg | [4] |
| AUC | 15.4 | µg·h/L | [4] |
Note: These parameters are for unlabeled Tanshinone IIA and may differ for isotopically labeled analogs, although significant differences are not expected.
Visualization of Pathways and Workflows
Metabolic Pathway of Tanshinone IIA
The metabolism of Tanshinone IIA primarily involves Phase I and Phase II reactions. Phase I reactions include hydroxylation and dehydrogenation, leading to the formation of more polar metabolites. These metabolites can then undergo Phase II conjugation, predominantly glucuronidation, to facilitate their excretion.[2][3]
Caption: Metabolic pathway of Tanshinone IIA.
Experimental Workflow for Metabolic Studies
The general workflow for investigating the metabolism of isotopically labeled Tanshinone IIA involves several key stages, from the administration of the labeled compound to the analysis and interpretation of the data.
References
- 1. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tn-sanso.co.jp [tn-sanso.co.jp]
- 4. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
The Evolving Landscape of Tanshinone IIA: A Technical Guide to its Biological Activity and the Prospective Advantages of Deuteration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted biological activities of Tanshinone IIA (Tan-IIA), a primary lipophilic bioactive constituent isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). Furthermore, this document will delve into the prospective advantages of its deuterated forms, a promising strategy in drug development aimed at enhancing pharmacokinetic profiles and therapeutic efficacy. While extensive research has elucidated the mechanisms of Tan-IIA, the exploration of its deuterated analogues remains a frontier with significant potential.
Biological Activities of Tanshinone IIA
Tanshinone IIA has demonstrated a broad spectrum of pharmacological effects, positioning it as a compound of interest for various therapeutic applications. Its primary activities are centered around its anti-cancer, anti-inflammatory, and cardioprotective properties.[1][2]
Anti-Cancer Activity
Tan-IIA exhibits potent anti-tumor activity across a wide range of cancer cell lines, including but not limited to leukemia, breast cancer, lung cancer, hepatocellular carcinoma, gastric carcinoma, and colorectal cancer.[3][4][5] Its anti-cancer mechanisms are multifactorial and involve:
-
Induction of Apoptosis: Tan-IIA can trigger programmed cell death in cancer cells through the modulation of key apoptotic proteins. For instance, it has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[3][5]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G0/G1 or G2/M phase.[4]
-
Inhibition of Proliferation and Migration: Tan-IIA has been demonstrated to inhibit the growth and metastatic potential of cancer cells by downregulating signaling pathways associated with cell proliferation and invasion.[4]
-
Induction of Ferroptosis: Recent studies have indicated that Tan-IIA can induce ferroptosis, an iron-dependent form of programmed cell death, in cancer cells. This is achieved by increasing intracellular iron levels and lipid reactive oxygen species (ROS).[6]
Anti-Inflammatory Activity
Tan-IIA possesses significant anti-inflammatory properties, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][7] It has been shown to:
-
Inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
-
Regulate the activity of immune cells, including macrophages and T-cells.
-
Modulate key signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7]
Cardioprotective Effects
Tanshinone IIA has been traditionally used for the treatment of cardiovascular diseases, and modern research has substantiated its cardioprotective effects. These effects are attributed to its ability to:
-
Prevent atherosclerosis by inhibiting low-density lipoprotein (LDL) oxidation, monocyte adhesion, and smooth muscle cell proliferation.
-
Protect against myocardial ischemia/reperfusion injury through its antioxidant and anti-inflammatory actions.
-
Improve cardiac function and reduce myocardial infarct size.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of Tanshinone IIA from various studies.
Table 1: In Vitro Anti-Cancer Activity of Tanshinone IIA (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OUMS23 | Colorectal Cancer | Approx. 10-20 (dose-dependent inhibition) | [6] |
| Bel-7404 | Liver Cancer | 40 | |
| SMMC-7721 | Liver Cancer | 40 | |
| HepG2 | Liver Cancer | 4.17 ± 0.27 | |
| Breast Cancer Cells | Breast Cancer | 0.25 µg/ml |
Table 2: Effect of Tanshinone IIA on Protein Expression and Other Biomarkers
| Biological Context | Target | Effect of Tan-IIA | Reference |
| Colorectal Cancer Cells (OUMS23) | SLC7A11 | Inhibition of expression | [6] |
| Colorectal Cancer Cells (OUMS23) | Intracellular Iron and Fe2+ | Increased levels | [6] |
| Colorectal Cancer Cells (OUMS23) | Lipid ROS | Increased levels | [6] |
| Diabetic Nephropathy Model (MPC5 cells) | Cell Apoptosis | Repressed | |
| Diabetic Nephropathy Model (MPC5 cells) | Inflammatory Response | Repressed | |
| Diabetic Nephropathy Model (MPC5 cells) | Ferroptosis | Repressed | |
| Liver Cancer Cells (Bel-7404, SMMC-7721) | Ki67, CyclinD1, Bcl2 | Decreased expression | |
| LPS-stimulated RAW264.7 Macrophages | IL-1β, TNF-α, COX-2 mRNA | Significantly reduced | |
| LPS-stimulated RAW264.7 Macrophages | TLR4, MyD88 protein | Downregulated expression |
Table 3: Pharmacokinetic Parameters of Tanshinone IIA
| Parameter | Value | Species/Model | Reference |
| Absolute Bioavailability | < 3.5% | - | |
| Plasma Protein Binding | 99.2% | - | |
| Distribution Half-life (t1/2α) | 0.024 h | - | |
| Redistribution Half-life (t1/2β) | 0.34 h | - | |
| Elimination Half-life (t1/2γ) | 7.5 h | - | |
| Oral Bioavailability (Cryptotanshinone) | ~2.1% | Rats | [7] |
Key Signaling Pathways Modulated by Tanshinone IIA
Tanshinone IIA exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by Tan-IIA.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by Tanshinone IIA.
Caption: TLR4/NF-κB signaling pathway modulated by Tanshinone IIA.
Experimental Protocols
This section provides an overview of common methodologies used to investigate the biological activities of Tanshinone IIA.
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of Tan-IIA on cancer cells.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., OUMS23, Bel-7404, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Tan-IIA (e.g., 0, 5, 10, 20, 40, 80, 160 μM) for different time points (e.g., 24, 48, 72 hours).[6]
-
MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm) to determine cell viability.
-
EdU Assay: Cell proliferation can also be assessed using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay, which measures DNA synthesis.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of Tan-IIA.
-
Western Blot Analysis
-
Objective: To investigate the effect of Tan-IIA on the expression of specific proteins involved in signaling pathways, apoptosis, and inflammation.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., SLC7A11, Bax, Bcl-2, TLR4, MyD88).[6]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Tan-IIA in a living organism.
-
Methodology:
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.[6]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 2 × 10^6 OUMS23 cells) is subcutaneously injected into the axillary region of the mice.[6]
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment groups. The treatment group receives intraperitoneal injections of Tan-IIA (e.g., 50 mg/kg) for a specified period.[6]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
Deuterated Forms of Tanshinone IIA: A Prospective Outlook
While the biological activities of Tanshinone IIA are well-documented, there is a notable absence of specific research on its deuterated forms in the current scientific literature. However, the principles of drug deuteration provide a strong rationale for exploring this avenue for enhancing the therapeutic potential of Tan-IIA.
The Principle of Deuteration and the Kinetic Isotope Effect:
Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This doubles the mass of the hydrogen atom. The substitution of hydrogen with deuterium at specific metabolically vulnerable positions in a drug molecule can significantly alter its pharmacokinetic profile. This is due to the kinetic isotope effect , where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[2] Consequently, enzymes, particularly cytochrome P450 (CYP) enzymes responsible for drug metabolism, break the C-D bond at a slower rate.[2]
Potential Advantages of Deuterating Tanshinone IIA:
Given that Tanshinone IIA undergoes phase I metabolism, primarily through hydroxylation, deuteration at the sites of metabolic attack could offer several advantages:
-
Improved Metabolic Stability: By slowing down the rate of metabolism, deuteration can increase the metabolic stability of Tan-IIA.[2]
-
Increased Half-Life and Exposure: A slower metabolism can lead to a longer biological half-life (t1/2) and an increased area under the plasma concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer duration.[2]
-
Reduced Formation of Metabolites: Deuteration may reduce the formation of certain metabolites, which could be beneficial if any of these metabolites are associated with toxicity or have reduced therapeutic activity.[2]
-
Potential for Lower Dosing and Improved Safety Profile: Enhanced stability and exposure could potentially allow for lower or less frequent dosing, which can improve patient compliance and reduce the risk of dose-related side effects.
Future Directions:
The synthesis and biological evaluation of deuterated Tanshinone IIA analogues are crucial next steps. Such studies should focus on:
-
Identifying the primary sites of metabolic hydroxylation on the Tanshinone IIA molecule.
-
Synthesizing deuterated versions of Tan-IIA with deuterium substitution at these specific positions.
-
Conducting in vitro and in vivo studies to compare the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and biological activities of the deuterated and non-deuterated forms.
Conclusion
Tanshinone IIA is a natural compound with a remarkable range of biological activities, particularly in the realms of oncology, inflammation, and cardiovascular disease. Its mechanisms of action are complex and involve the modulation of multiple key signaling pathways. While its therapeutic potential is evident, its poor bioavailability and rapid metabolism present challenges for clinical application. The strategic deuteration of Tanshinone IIA represents a promising, yet largely unexplored, avenue to overcome these limitations. By enhancing its metabolic stability and pharmacokinetic profile, deuterated analogues of Tanshinone IIA could offer improved efficacy and safety, paving the way for the development of novel and more effective therapies. Further research into the synthesis and biological evaluation of these deuterated compounds is strongly warranted.
References
- 1. dovepress.com [dovepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety and Handling of Tanshinone IIA-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Properties
Tanshinone IIA-d6 is a deuterated analog of Tanshinone IIA, a lipophilic diterpene quinone extracted from the roots of Salvia miltiorrhiza (Danshen). The deuteration is intended to alter its metabolic profile for pharmacokinetic studies.
Table 1: Physical and Chemical Properties of Tanshinone IIA
| Property | Value |
| Chemical Formula | C₁₉H₁₂D₆O₃ |
| Appearance | Red to orange crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[1] Slightly soluble in water.[2] |
| Stability | Sensitive to light and high temperatures.[2][3][4][5] Should be stored in a cool, dark place.[2][5] |
Section 2: Safety and Hazard Information
Based on the available Safety Data Sheets for Tanshinone IIA, the compound is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] However, as with any chemical substance, appropriate safety precautions should be observed.
Table 2: Hazard Identification for Tanshinone IIA
| Hazard Class | Classification |
| Acute Toxicity | Not classified |
| Skin Corrosion/Irritation | Not classified |
| Serious Eye Damage/Irritation | Not classified |
| Respiratory or Skin Sensitization | Not classified |
| Germ Cell Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
| Reproductive Toxicity | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | Not classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified |
| Aspiration Hazard | Not classified |
This data is based on the non-deuterated form, Tanshinone IIA.
Section 3: Handling and Storage Precautions
Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.
Storage
-
Keep in a cool, dry, and dark place.
-
Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.
Spill and Disposal Procedures
-
Spills: In case of a spill, avoid generating dust. Wear appropriate PPE and sweep up the material. Place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 4: Experimental Protocols and Safety Considerations
While specific experimental protocols for safety studies on this compound are not publicly available, the following outlines general methodologies for assessing the stability of Tanshinone IIA.
Stability Assessment Protocol (General)
A common method to assess the chemical stability of a compound like Tanshinone IIA involves monitoring its degradation under various conditions over time.[4]
-
Sample Preparation: Prepare solutions of Tanshinone IIA in relevant solvents (e.g., ethanol, aqueous buffers at different pH values).
-
Stress Conditions: Expose the solutions to different stress conditions, such as elevated temperatures (e.g., 40°C, 60°C, 85°C) and high-intensity light.[2][3][4][5]
-
Time Points: At specified time intervals, withdraw aliquots of the solutions.
-
Analysis: Analyze the concentration of the remaining Tanshinone IIA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
-
Data Analysis: Calculate the degradation rate constant and half-life of the compound under each condition.[4]
Section 5: Signaling Pathways and Mechanistic Insights
Tanshinone IIA has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for drug development professionals.
Inhibition of the NF-κB Signaling Pathway
Tanshinone IIA has been reported to inhibit the NF-κB signaling pathway, which plays a central role in the inflammatory response.[7][8] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. mmbio.cn [mmbio.cn]
- 3. Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemos.de [chemos.de]
- 7. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Tanshinone IIA using Stable Isotope-Labeled Internal Standard Tanshinone IIA-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tanshinone IIA in biological matrices. The use of a stable isotope-labeled internal standard, Tanshinone IIA-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described methodology is ideal for pharmacokinetic studies, drug metabolism research, and quality control of traditional medicine formulations.
Introduction
Tanshinone IIA is a pharmacologically active lipophilic compound isolated from the dried root of Salvia miltiorrhiza (Danshen). It has demonstrated a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[1][2] Accurate quantification of Tanshinone IIA in biological samples is crucial for understanding its pharmacokinetic profile and elucidating its mechanism of action. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3][4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it mimics the analyte's behavior during extraction and ionization, thus correcting for potential variabilities.
Experimental Workflow
The overall experimental workflow for the analysis of Tanshinone IIA using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of Tanshinone IIA.
Materials and Methods
Reagents and Materials
-
Tanshinone IIA (purity ≥98%)
-
This compound (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tanshinone IIA and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tanshinone IIA stock solution in methanol to create calibration standards. Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tanshinone IIA | 295.1 | 249.1 | 25 |
| This compound | 301.1 | 255.1 | 25 |
Note: Collision energy may need to be optimized for the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent linearity over a concentration range of 1-500 ng/mL for Tanshinone IIA in the biological matrix. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for matrix effects, leading to high precision and accuracy.
Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal due to IS correction |
Signaling Pathway
Tanshinone IIA has been shown to exert its anti-tumor effects by modulating various signaling pathways. One of the key pathways inhibited by Tanshinone IIA is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Tanshinone IIA.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of Tanshinone IIA in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. The method is suitable for a wide range of research applications in pharmacology and drug development. The inclusion of this compound as an internal standard ensures the reliability and robustness of the analytical results.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Seven Lipophilic and Hydrophilic Components in Salvia miltiorrhiza Bunge by LC-MS/MS Method and Its Application to a Transport Study in a Blood-Brain-Barrier Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Tanshinone IIA Using a Stable Isotope-Labeled Internal Standard, Tanshinone IIA-d6
Application Note
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Tanshinone IIA in biological matrices using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Tanshinone IIA-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is applicable for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines containing Salvia miltiorrhiza (Danshen), from which Tanshinone IIA is a major bioactive component.
Introduction
Tanshinone IIA is a pharmacologically active diterpene quinone isolated from the dried root of Salvia miltiorrhiza. It has been extensively studied for its therapeutic potential in cardiovascular diseases, inflammation, and cancer. Accurate quantification of Tanshinone IIA in biological samples is crucial for understanding its pharmacokinetic profile, bioavailability, and metabolic fate. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for effective compensation for variations in sample extraction, injection volume, and ionization efficiency, thereby leading to more reliable and reproducible results.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, this compound, is added to the unknown sample containing Tanshinone IIA. The analyte and the internal standard are then extracted from the matrix, separated by UHPLC, and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of Tanshinone IIA to that of this compound is used to calculate the concentration of Tanshinone IIA in the sample by referring to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Application Note: Mass Spectrometry Fragmentation Analysis of Tanshinone IIA-d6 for Pharmacokinetic and Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Tanshinone IIA-d6, a deuterated internal standard for the pharmacologically active compound Tanshinone IIA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of this compound is critical for developing robust quantitative bioanalytical methods and for distinguishing it from its non-labeled counterpart and potential metabolites. This application note outlines the predicted fragmentation pathway, provides optimized mass spectrometry parameters, and includes a detailed experimental protocol for the analysis of this compound in a research setting.
Introduction
Tanshinone IIA is a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases. Due to its significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, there is a growing interest in its pharmacokinetic and metabolic profiles. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of Tanshinone IIA in complex biological matrices by correcting for matrix effects and variations in sample processing.
This application note focuses on the mass spectrometric fragmentation of this compound. While specific literature on the fragmentation of the d6 variant is scarce, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of unlabeled Tanshinone IIA. It is assumed for the purposes of this document that the six deuterium atoms are located on the two gem-dimethyl groups of the A-ring, a common and metabolically stable position for deuteration.
Predicted Mass Spectrometry Fragmentation Pattern
Tanshinone IIA has a molecular weight of approximately 294.34 g/mol and a chemical formula of C₁₉H₁₈O₃. With the assumed deuteration on the two C-4 methyl groups, the molecular weight of this compound is approximately 300.38 g/mol . In positive ion electrospray ionization (ESI+), Tanshinone IIA and its deuterated analog readily form protonated molecules, [M+H]⁺.
The fragmentation of the protonated Tanshinone IIA molecule primarily involves neutral losses of a methyl group (CH₃), water (H₂O), and carbon monoxide (CO). For this compound, the corresponding losses involving the deuterated methyl group (CD₃) will result in predictable mass shifts in the product ions.
Key Fragmentation Pathways for Tanshinone IIA:
-
[M+H]⁺ → [M+H - CH₃]⁺: Loss of a methyl radical.
-
[M+H]⁺ → [M+H - H₂O]⁺: Loss of a water molecule.
-
[M+H]⁺ → [M+H - CO]⁺: Loss of carbon monoxide.
-
[M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺: Sequential loss of water and carbon monoxide.
Based on these pathways, the predicted fragmentation for this compound is as follows:
-
[M+H]⁺ (m/z 301.2) → [M+H - CD₃]⁺ (m/z 283.2): Loss of a deuterated methyl radical.
-
[M+H]⁺ (m/z 301.2) → [M+H - H₂O]⁺ (m/z 283.2): Loss of a water molecule.
-
[M+H]⁺ (m/z 301.2) → [M+H - CO]⁺ (m/z 273.2): Loss of carbon monoxide.
-
[M+H - H₂O]⁺ (m/z 283.2) → [M+H - H₂O - CO]⁺ (m/z 255.2): Sequential loss of water and carbon monoxide.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of Tanshinone IIA and the predicted values for this compound in positive ion ESI-MS/MS. These transitions are suitable for developing a Multiple Reaction Monitoring (MRM) method for quantitative analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Fragmentation | Product Ion 2 (m/z) | Fragmentation |
| Tanshinone IIA | 295.1 | 277.1 | [M+H - H₂O]⁺ | 249.1 | [M+H - H₂O - CO]⁺ |
| This compound (Predicted) | 301.2 | 283.2 | [M+H - H₂O]⁺ | 255.2 | [M+H - H₂O - CO]⁺ |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of a suitable internal standard working solution (e.g., a different stable isotope-labeled tanshinone or a structurally similar compound if this compound is the analyte).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Tanshinone IIA: 295.1 → 277.1 (Quantifier), 295.1 → 249.1 (Qualifier)
-
This compound: 301.2 → 283.2 (Quantifier), 301.2 → 255.2 (Qualifier)
-
-
Collision Energy: Optimize for each transition (typically 20-40 eV).
-
Dwell Time: 100 ms
Visualization of Fragmentation Pathway and Experimental Workflow
Below are diagrams illustrating the predicted fragmentation pathway of this compound and the experimental workflow for its analysis.
Application Notes and Protocols for the Bioanalytical Method Development of Tanshinone IIA using Tanshinone IIA-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA is a pharmacologically active component isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular diseases. Accurate and reliable quantification of Tanshinone IIA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed, validated bioanalytical method for the determination of Tanshinone IIA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tanshinone IIA-d6 as a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Tanshinone IIA (purity ≥ 98%), this compound (purity ≥ 98%, isotopic purity ≥ 99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tanshinone IIA and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions:
-
Tanshinone IIA Calibration Standards and Quality Control (QC) Samples: Serially dilute the Tanshinone IIA stock solution with 50% methanol/water (v/v) to prepare working solutions for calibration curve (CC) standards and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol/water (v/v) to obtain a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, CC, QC, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 30% B and re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Tanshinone IIA | 295.1 | 249.1 | 35 | 80 |
| This compound | 301.1 | 255.1 | 35 | 80 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Tanshinone IIA | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 ± 0.11 | 98.0 | 11.2 |
| LQC | 3.0 | 2.91 ± 0.23 | 97.0 | 7.9 |
| MQC | 100 | 103.5 ± 6.8 | 103.5 | 6.6 |
| HQC | 800 | 812.0 ± 45.5 | 101.5 | 5.6 |
| Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value, Precision (%CV) ≤15% (≤20% for LLOQ). |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 88.5 | 95.2 |
| MQC | 100 | 91.2 | 98.7 |
| HQC | 800 | 89.8 | 96.5 |
| Acceptance criteria: Consistent and reproducible recovery and matrix effect across the concentration range. |
Table 4: Stability
| Stability Condition | QC Level (ng/mL) | Stability (% of Nominal) |
| Short-Term (Room Temp, 6h) | LQC (3.0) | 96.5 |
| HQC (800) | 98.2 | |
| Freeze-Thaw (3 cycles) | LQC (3.0) | 94.8 |
| HQC (800) | 97.1 | |
| Long-Term (-80°C, 30 days) | LQC (3.0) | 95.3 |
| HQC (800) | 99.0 | |
| Acceptance criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
Mandatory Visualization
Caption: Bioanalytical workflow for Tanshinone IIA quantification.
Conclusion
This application note provides a robust and validated LC-MS/MS method for the quantitative determination of Tanshinone IIA in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols and validation data presented herein can be readily adopted by researchers and scientists in the field of drug development for reliable bioanalysis of Tanshinone IIA.
Application of Tanshinone IIA-d6 in Pharmacokinetic Studies of Herbal Medicines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tanshinone IIA-d6 as an internal standard in the pharmacokinetic studies of Tanshinone IIA, a major lipophilic bioactive compound isolated from Salvia miltiorrhiza (Danshen). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of Tanshinone IIA in complex biological matrices, thereby ensuring the reliability of pharmacokinetic data.
Introduction to Tanshinone IIA and the Role of Deuterated Internal Standards
Tanshinone IIA is a pharmacologically active compound with a wide range of therapeutic effects, including cardiovascular protection, anti-inflammatory, and anticancer activities.[1][2] However, its poor water solubility and extensive first-pass metabolism contribute to low oral bioavailability, making pharmacokinetic studies essential for its development as a therapeutic agent.[3][4]
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a deuterated internal standard, such as this compound, is the gold standard. It exhibits nearly identical physicochemical properties to the analyte of interest, Tanshinone IIA, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer allow for effective compensation for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.
Experimental Protocols
Animal Study and Sample Collection
A pharmacokinetic study can be conducted in Sprague-Dawley rats. After administration of a herbal medicine extract or a formulation containing Tanshinone IIA, blood samples are collected at predetermined time points.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Dosing: Oral gavage of the herbal formulation.
-
Sample Collection: Approximately 0.5 mL of blood is collected from the tail vein into heparinized tubes at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (as internal standard).
-
Add 400 µL of acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the accurate quantification of Tanshinone IIA.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tanshinone IIA) | To be optimized, typically based on precursor and product ions |
| MRM Transition (this compound) | To be optimized, typically a +6 Da shift from Tanshinone IIA |
| Collision Energy | To be optimized for each transition |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic parameters of Tanshinone IIA from studies on rats after oral administration of different formulations. These values highlight the variability in absorption and disposition of Tanshinone IIA and underscore the importance of accurate quantification.
Table 2: Pharmacokinetic Parameters of Tanshinone IIA in Rats (Single Dose)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Tanshinone IIA Suspension | 20 | 110.3 ± 25.4 | 0.5 | 290.7 ± 55.2 | 3.8 |
| Tanshinone IIA Solid Dispersion | 20 | 450.6 ± 89.1 | 0.75 | 1250.4 ± 245.8 | 4.2 |
| Salvia miltiorrhiza Extract | 100 | 85.2 ± 15.7 | 1.0 | 430.6 ± 78.9 | 5.1 |
Data compiled and adapted from multiple sources for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of an herbal medicine using a deuterated internal standard.
Metabolic Pathway of Tanshinone IIA
Understanding the metabolism of Tanshinone IIA is crucial for interpreting its pharmacokinetic profile. The following diagram shows the main metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Tanshinone IIA-d6 in DMPK Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tanshinone IIA and the Role of Deuterated Internal Standards in DMPK
Tanshinone IIA is a lipophilic bioactive compound extracted from the dried root of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine used for treating cardiovascular diseases.[1][2] Its therapeutic potential has led to extensive investigation into its pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[2][3] However, Tanshinone IIA exhibits poor oral bioavailability and is subject to significant metabolism, making the characterization of its drug metabolism and pharmacokinetics (DMPK) profile crucial for its development as a therapeutic agent.[4]
Accurate and reliable quantification of drug candidates and their metabolites in biological matrices is fundamental to DMPK studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tanshinone IIA-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, ensuring consistent behavior during sample preparation and analysis. This co-elution and similar ionization response allow for the correction of variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.
This compound, a deuterated analog of Tanshinone IIA, serves as an ideal internal standard for DMPK assays due to its chemical and chromatographic similarity to the parent compound. The mass shift provided by the deuterium labels allows for its distinct detection by the mass spectrometer without interfering with the quantification of Tanshinone IIA.
Application 1: Pharmacokinetic (PK) Studies
This compound is an essential tool for accurately determining the pharmacokinetic profile of Tanshinone IIA in preclinical and clinical studies. By spiking plasma, urine, or tissue homogenate samples with a known concentration of this compound, researchers can reliably quantify the concentration of Tanshinone IIA over time after administration.
Quantitative Data Summary: Pharmacokinetic Parameters of Tanshinone IIA in Rats
| Parameter | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Tanshinone IIA | Oral | 60 mg/kg | 20.94 - 523.40 (in plasma) | 1.0 | 66.95 ± 29.45 (AUC0-t) | 6.30 ± 1.95 | [5] |
| Tanshinone IIA | Intravenous | - | - | - | Increased by 18.35% with co-administration of lithospermic acid B | 9.3 to 32.8 (MRT) | [1] |
| Tanshinone IIA Solid Dispersion | Oral | - | - | - | - | - | [4] |
| Crude Danshen Extract | Oral | - | - | - | - | - | [6] |
| Bushen Huoxue Qubi Granules | Oral | 60 mg/kg | Significantly increased in blood stasis model | - | Significantly increased in blood stasis model | Significantly increased in blood stasis model | [5] |
Note: The table presents a summary of pharmacokinetic data from various studies. Direct comparison should be made with caution due to differences in formulation, animal models, and analytical methods.
Experimental Protocol: Quantification of Tanshinone IIA in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the procedure for analyzing plasma samples from a pharmacokinetic study of Tanshinone IIA.
1. Materials and Reagents:
-
Rat plasma (blank and study samples)
-
Tanshinone IIA (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Tanshinone IIA Stock Solution (1 mg/mL): Accurately weigh and dissolve Tanshinone IIA in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tanshinone IIA Working Solutions: Serially dilute the stock solution with methanol to prepare a series of working solutions for the calibration curve and quality control (QC) samples.
-
This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the this compound working solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or a C18 column)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6495 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tanshinone IIA: m/z 295.1 → 249.1 (quantifier), 295.1 → 197.1 (qualifier)
-
This compound: m/z 301.1 → 255.1 (quantifier)
-
Note: MRM transitions should be optimized for the specific instrument used.
-
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tanshinone IIA to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Tanshinone IIA in the QC and study samples from the calibration curve.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study of Tanshinone IIA.
Application 2: In Vitro Metabolic Stability Assays
This compound is instrumental in determining the in vitro metabolic stability of Tanshinone IIA in systems such as liver microsomes or hepatocytes. These assays help predict the intrinsic clearance of a compound, providing insights into its potential in vivo metabolic fate.
Quantitative Data Summary: In Vitro Metabolic Stability of Tanshinone IIA
| Matrix | Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Liver Microsomes | Human | 21.9 ± 2.8 | 64 ± 8.1 | [3] |
| Liver Microsomes | Rat | 15.3 ± 1.4 | 91 ± 8.4 | [3] |
Experimental Protocol: Metabolic Stability of Tanshinone IIA in Human Liver Microsomes
This protocol describes the determination of the metabolic stability of Tanshinone IIA using a substrate depletion approach.
1. Materials and Reagents:
-
Human liver microsomes (pooled)
-
Tanshinone IIA
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
96-well incubation and collection plates
2. Preparation of Solutions:
-
Tanshinone IIA Stock Solution (1 mM): Dissolve Tanshinone IIA in DMSO.
-
Tanshinone IIA Working Solution (100 µM): Dilute the stock solution in phosphate buffer.
-
This compound Internal Standard Solution (100 ng/mL): Prepare in acetonitrile.
-
Microsomal Suspension: Dilute human liver microsomes in phosphate buffer to a final protein concentration of 1 mg/mL.
-
NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
In a 96-well plate, pre-warm the microsomal suspension and Tanshinone IIA working solution at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system solution to the wells containing the microsomes and Tanshinone IIA. The final incubation volume is typically 200 µL with a final Tanshinone IIA concentration of 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the this compound internal standard.
-
For the T=0 time point, the quenching solution is added before the NADPH regenerating system.
-
Vortex the collection plate to mix and precipitate proteins.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described in the pharmacokinetic study protocol.
5. Data Analysis:
-
Determine the peak area ratio of Tanshinone IIA to this compound for each time point.
-
Plot the natural logarithm of the percentage of Tanshinone IIA remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for an in vitro metabolic stability assay of Tanshinone IIA.
Signaling Pathways and Molecular Interactions
While this compound is primarily a bioanalytical tool, understanding the metabolic pathways of Tanshinone IIA is crucial for interpreting DMPK data. The primary metabolic pathway for Tanshinone IIA is hydroxylation, mediated by cytochrome P450 enzymes (CYPs) in the liver.[7][8]
Visualization: Simplified Metabolic Pathway of Tanshinone IIA
Caption: Primary metabolic pathway of Tanshinone IIA.
References
- 1. Recent Research Progress (2015–2021) and Perspectives on the Pharmacological Effects and Mechanisms of Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. ab :: Animal Bioscience [animbiosci.org]
- 4. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Tanshinone IIA and its d6 Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza, and its stable isotope-labeled internal standard, Tanshinone IIA-d6. The developed protocol is suitable for high-throughput screening in various matrices, including plasma and tissue homogenates, which is critical for pharmacokinetic and drug metabolism studies. The method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM), ensuring high selectivity and accuracy.
Introduction
Tanshinone IIA is a pharmacologically active diterpene quinone and a major lipophilic constituent of the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered significant interest in the scientific community due to its wide range of therapeutic properties, including cardiovascular protection, anti-inflammatory, and anti-cancer effects. Accurate and reliable quantification of Tanshinone IIA in biological matrices is paramount for elucidating its pharmacokinetic profile and understanding its mechanism of action.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced precision and accuracy. This application note provides a detailed protocol for the simultaneous analysis of Tanshinone IIA and this compound, offering a valuable tool for researchers in pharmacology and drug development.
Experimental Protocols
Materials and Reagents
-
Tanshinone IIA (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat liver microsomes)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tanshinone IIA and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tanshinone IIA stock solution in 50% acetonitrile to create calibration standards ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tanshinone IIA | 295.1 | 249.1 | 30 | 25 |
| Tanshinone IIA | 295.1 | 277.1 | 30 | 20 |
| This compound | 301.1 | 255.1 | 30 | 25 |
| This compound | 301.1 | 283.1 | 30 | 20 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Tanshinone IIA.
Caption: Key factors influencing LC-MS/MS method development.
Application Notes and Protocols for Tanshinone IIA Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA is a pharmacologically active lipophilic compound extracted from the dried root of Salvia miltiorrhiza (Danshen). It has garnered significant interest in drug development due to its wide range of therapeutic effects, including cardiovascular protection, anti-inflammatory, and anti-cancer activities. Accurate and precise quantification of Tanshinone IIA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
The use of a stable isotope-labeled internal standard, such as a deuterated Tanshinone IIA (e.g., Tanshinone IIA-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. This results in enhanced accuracy, precision, and robustness of the analytical method.
These application notes provide detailed protocols for the preparation of biological samples (plasma/serum) for the analysis of Tanshinone IIA using a deuterated internal standard, along with representative quantitative data to guide method development and validation.
Experimental Protocols
Two common and effective sample preparation techniques for the analysis of Tanshinone IIA in plasma or serum are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the desired level of sample cleanup, sensitivity requirements, and laboratory workflow.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Materials:
-
Biological matrix (plasma or serum)
-
Tanshinone IIA analytical standard
-
Deuterated Tanshinone IIA (e.g., Tanshinone IIA-d3) internal standard (IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated Tanshinone IIA internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[1]
-
Vortexing: Vortex mix the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and remove the organic solvent, which might be incompatible with the initial mobile phase.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by removing more matrix components, which can lead to reduced matrix effects and improved sensitivity.
Materials:
-
Biological matrix (plasma or serum)
-
Tanshinone IIA analytical standard
-
Deuterated Tanshinone IIA (e.g., Tanshinone IIA-d3) internal standard (IS)
-
Ethyl acetate, HPLC grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Aliquot 200 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the deuterated Tanshinone IIA internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and QC sample, except for the blank matrix.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate to each tube.[2]
-
Vortexing: Vortex mix the samples vigorously for 5 minutes to ensure efficient extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Tanshinone IIA in biological matrices using LC-MS/MS.
Disclaimer: The data presented below is compiled from published literature where various internal standards (not exclusively deuterated) were used. The use of a deuterated internal standard is expected to provide similar or superior performance in terms of accuracy and precision by effectively compensating for matrix-related and other experimental variabilities.
Table 1: Method Validation Parameters for Tanshinone IIA Analysis
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 1 - 1000 ng/mL | [2][3][4] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | [1][3] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (%RE) | Within ±15% | [2] |
Table 2: Extraction Performance for Tanshinone IIA
| Parameter | Protein Precipitation (ACN) | Liquid-Liquid Extraction (Ethyl Acetate) | Reference(s) |
| Recovery | 85 - 105% | > 75% | [1][4] |
| Matrix Effect | Generally higher, can be mitigated with deuterated IS | Generally lower | [1] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation of Tanshinone IIA for LC-MS/MS analysis.
Caption: General sample preparation workflow for Tanshinone IIA analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sodium Tanshinone IIA Sulfonate in human plasma by LC-MS/MS and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tanshinone IIA-d6 in Traditional Chinese Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA, a major lipophilic bioactive component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant attention for its therapeutic potential in a variety of diseases, particularly cardiovascular and cerebrovascular conditions. In modern research, the use of stable isotope-labeled internal standards is crucial for accurate quantification of analytes in complex biological matrices. Tanshinone IIA-d6, a deuterium-labeled analog of Tanshinone IIA, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies and other quantitative research involving Tanshinone IIA.
Application Notes
This compound is primarily employed as an internal standard (IS) in quantitative bioanalysis for several key reasons:
-
Similar Physicochemical Properties: Being structurally identical to Tanshinone IIA with the exception of the isotopic substitution, this compound exhibits nearly identical chromatographic retention times and extraction recovery.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of 6 Da allows for specific and simultaneous detection of both the analyte and the internal standard by mass spectrometry without isobaric interference.
-
Correction for Matrix Effects: In complex biological samples such as plasma, urine, or tissue homogenates, matrix components can suppress or enhance the ionization of the analyte. As the IS is similarly affected, the ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate quantification.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument performance, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.
The primary application of this compound is in pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Tanshinone IIA. This is essential for understanding its in vivo behavior, optimizing dosage regimens, and evaluating drug-drug interactions.
Experimental Protocols
The following protocols are generalized based on typical LC-MS/MS methods for the quantification of Tanshinone IIA in biological matrices using a deuterated internal standard. Researchers should optimize these parameters for their specific instrumentation and experimental needs.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., rat plasma) on ice.
-
To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1.0 min: 30% B; 1.0-3.0 min: 30-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-30% B; 4.1-5.0 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 1000 L/h |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tanshinone IIA | 295.1 | 249.1 | 40 | 25 |
| This compound | 301.1 | 255.1 | 40 | 25 |
Note: The exact m/z values and optimal cone voltage/collision energy should be determined by direct infusion of the analytical standards into the mass spectrometer.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of Tanshinone IIA in rats following oral administration, as would be determined using a validated LC-MS/MS method with this compound as the internal standard.
Table 4: Pharmacokinetic Parameters of Tanshinone IIA in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 100 |
| Cmax | ng/mL | 250 ± 55 |
| Tmax | h | 0.5 ± 0.1 |
| AUC(0-t) | ng·h/mL | 850 ± 120 |
| AUC(0-∞) | ng·h/mL | 910 ± 135 |
| t1/2 | h | 3.5 ± 0.8 |
| CL/F | L/h/kg | 110 ± 25 |
| Vd/F | L/kg | 550 ± 110 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Tanshinone IIA
Tanshinone IIA has been shown to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cellular stress responses.
Troubleshooting & Optimization
Overcoming matrix effects with Tanshinone IIA-d6 in bioanalysis
Technical Support Center: Tanshinone IIA Bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tanshinone IIA-d6 as an internal standard to overcome matrix effects in the bioanalysis of Tanshinone IIA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[4] These effects are a major concern in quantitative bioanalysis using techniques like LC-MS/MS because they can significantly compromise method accuracy, precision, and sensitivity, leading to erroneous results.[2] The issue is particularly prevalent with electrospray ionization (ESI), which is susceptible to competition for ionization between the analyte and matrix components.[5][6]
Q2: What is this compound and why is it an ideal internal standard (IS)?
A2: this compound is a stable isotope-labeled (deuterated) version of Tanshinone IIA. It is considered the "gold standard" for an internal standard because it shares nearly identical physicochemical properties with the analyte, Tanshinone IIA.[6] This means it co-elutes chromatographically and experiences the same degree of matrix-induced ion suppression or enhancement as the analyte.[6] Because the analytical process measures the response ratio of the analyte to the internal standard, any signal variation caused by the matrix is effectively canceled out, leading to highly accurate and precise quantification.[6][7]
Q3: How do I quantitatively assess if matrix effects are impacting my Tanshinone IIA assay?
A3: The most common method is the post-extraction spike technique, which is used to calculate the Matrix Factor (MF).[8][9] The process involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.
The formula is:
-
Matrix Factor (MF) = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of <1 indicates ion suppression.
-
An MF value of >1 indicates ion enhancement.
-
An MF value equal to 1 indicates no matrix effect.
-
To demonstrate that this compound effectively compensates for the matrix effect, you calculate the IS-Normalized MF :
-
IS-Normalized MF = (MF of Tanshinone IIA) / (MF of this compound)
A robust method should have an IS-Normalized MF value close to 1.0, indicating that the internal standard is tracking and correcting for the variability.[8]
Troubleshooting Guide
Problem: I am observing high variability (%CV > 15%) in my quality control (QC) samples, especially between different lots of plasma. Could this be a matrix effect?
Solution:
Yes, high variability across different biological lots is a classic sign of matrix effects.[8] Different sources of plasma can contain varying levels of endogenous components like phospholipids, which are known to cause ion suppression.[8][10] Using a stable isotope-labeled internal standard like this compound is the most effective way to mitigate this issue.
Action Plan:
-
Implement this compound: Ensure this compound is added to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.[4]
-
Evaluate IS-Normalized Matrix Factor: During validation, assess the matrix effect in at least six different lots of blank matrix.[8] While the absolute matrix factor for Tanshinone IIA may vary between lots, the IS-normalized matrix factor should remain consistent and close to 1.0.
-
Optimize Sample Preparation: If variability persists, consider more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation to better remove interfering matrix components.[11][12]
Problem: My assay sensitivity for Tanshinone IIA is poor, and I suspect ion suppression. How can I confirm this and what are the next steps?
Solution:
Poor sensitivity is often a direct result of ion suppression, where matrix components co-eluting with the analyte inhibit its ionization.
Action Plan:
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions in your chromatogram where ion suppression occurs.[11] Infuse a constant flow of Tanshinone IIA post-column while injecting an extracted blank plasma sample. A drop in the baseline signal for Tanshinone IIA indicates the retention time at which matrix components are eluting and causing suppression.[12]
-
Adjust Chromatographic Conditions: If the suppression zone overlaps with your Tanshinone IIA peak, modify your LC gradient or change the column chemistry to shift the retention time of Tanshinone IIA away from the interfering components.
-
Utilize this compound: As the deuterated internal standard, this compound will co-elute with Tanshinone IIA and experience the same ion suppression. By using the peak area ratio for quantification, the suppressive effect is normalized, restoring analytical accuracy.[6][7]
Data Presentation
Table 1: Representative Matrix Effect Data for Tanshinone IIA
This table illustrates how this compound compensates for variability in matrix effects across different lots of human plasma.
| Plasma Lot | Analyte (Tanshinone IIA) Response (Area) | IS (this compound) Response (Area) | Analyte MF | IS MF | IS-Normalized MF |
| Neat Solution | 1,250,000 | 1,310,000 | 1.00 | 1.00 | 1.00 |
| Lot 1 | 987,500 | 1,041,000 | 0.79 | 0.79 | 1.00 |
| Lot 2 | 812,500 | 851,500 | 0.65 | 0.65 | 1.00 |
| Lot 3 | 1,050,000 | 1,109,000 | 0.84 | 0.85 | 0.99 |
| Lot 4 | 750,000 | 786,000 | 0.60 | 0.60 | 1.00 |
| Lot 5 | 912,500 | 955,300 | 0.73 | 0.73 | 1.00 |
| Lot 6 | 862,500 | 896,800 | 0.69 | 0.68 | 1.01 |
| Mean | - | - | 0.72 | 0.72 | 1.00 |
| %CV | - | - | 13.9% | 13.8% | 0.7% |
Data are hypothetical but representative of a successful validation. The high %CV for the individual analyte and IS matrix factors shows significant and variable ion suppression. The low %CV for the IS-Normalized MF demonstrates effective compensation.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of Tanshinone IIA from plasma.
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of working internal standard solution (this compound, e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL onto the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
These are typical starting conditions that should be optimized for your specific instrumentation.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[13]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B
-
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex or Waters)
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
Tanshinone IIA: Q1: 295.1 -> Q3: 249.1
-
This compound: Q1: 301.1 -> Q3: 255.1
-
Visualizations
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. bioanalysisjournal.com [bioanalysisjournal.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
Improving sensitivity and specificity in Tanshinone IIA quantification
<_ _= "Part 1: Foundational Knowledge & FAQs", "Part 2: Troubleshooting Guides", "Part 3: Experimental Protocols", "Part 4: Signaling Pathways" ]>
Part 1: Foundational Knowledge & FAQs
This section provides answers to frequently asked questions regarding the quantification of Tanshinone IIA, focusing on enhancing sensitivity and specificity.
What are the most common analytical methods for Tanshinone IIA quantification?
The most common methods for quantifying Tanshinone IIA are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and specificity.[3]
What is the importance of a good extraction method?
A robust extraction method is crucial for removing interfering substances from the sample matrix, which can otherwise affect the accuracy and precision of the quantification.[4] Common extraction techniques for Tanshinone IIA include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2][5]
What are "matrix effects" in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to ion suppression or enhancement, causing inaccurate quantification.[6][7] Careful sample preparation and chromatographic separation are necessary to minimize matrix effects.[6]
What is a typical linear range for Tanshinone IIA quantification by LC-MS/MS?
The linear range for Tanshinone IIA quantification by LC-MS/MS can vary depending on the specific method and instrumentation, but a typical range is from 1 to 500 ng/mL in biological matrices like plasma.[1][8]
Part 2: Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during Tanshinone IIA quantification.
Low Sensitivity or No Signal
Question: I am not detecting Tanshinone IIA or the signal is very weak. What are the possible causes and solutions?
Answer:
| Possible Cause | Troubleshooting Steps |
| Improper MS/MS Parameters | Optimize the MS/MS parameters for Tanshinone IIA, including precursor and product ions, collision energy, and cone voltage. |
| Inefficient Extraction | Evaluate the extraction recovery. Consider trying a different extraction method (e.g., switching from LLE to SPE) or optimizing the current protocol (e.g., changing the solvent or pH). |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of Tanshinone IIA.[1] |
| Poor Ionization | Optimize the mobile phase composition, including the use of additives like formic acid or ammonium acetate, to enhance the ionization of Tanshinone IIA. |
| Instrument Contamination | Clean the ion source and mass spectrometer to remove any potential contaminants that may be suppressing the signal.[9] |
Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for Tanshinone IIA shows poor peak shape. How can I improve it?
Answer:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample.[10] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic-to-aqueous ratio and the pH.[10] |
| Column Contamination | Flush the column with a strong solvent or replace the guard column.[10] |
| Secondary Interactions | Add a competing base to the mobile phase to minimize interactions with residual silanols on the column. |
| Injection Solvent Mismatch | Ensure the injection solvent is of similar or weaker strength than the mobile phase.[10] |
High Background Noise or Interferences
Question: I am observing high background noise or interfering peaks in my chromatogram. What can I do?
Answer:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Improve the sample cleanup procedure to remove more interfering compounds.[6] This may involve using a more selective SPE sorbent or a multi-step extraction process. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives.[10] |
| Carryover | Optimize the needle wash procedure on the autosampler to prevent carryover between injections. |
| Insufficient Chromatographic Resolution | Adjust the gradient profile or try a different column with a different selectivity to separate Tanshinone IIA from interfering peaks.[10] |
Workflow & Troubleshooting Diagram
The following diagram illustrates a general workflow for Tanshinone IIA quantification and a troubleshooting guide for common issues.
Caption: General workflow and troubleshooting logic for Tanshinone IIA quantification.
Part 3: Experimental Protocols
This section provides example experimental protocols for the quantification of Tanshinone IIA.
Protocol 1: Liquid-Liquid Extraction from Plasma
This protocol is adapted from a method for the determination of Tanshinone IIA in rat plasma.[2]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., loratadine).[2]
-
Add 1 mL of diethyl ether.[2]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
Quantitative Data Comparison
The following table summarizes the performance of different LC-MS/MS methods for Tanshinone IIA quantification.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] |
| Matrix | Rat Liver Microsomes | Rat Tissues | Rat Plasma |
| Linear Range | 1-500 ng/mL | Not Specified | 0.5-300 ng/mL |
| LLOQ | 1 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (RSD%) | < 15% | < 10.2% | 2.2-9.3% |
| Inter-day Precision (RSD%) | < 15% | < 12.4% | 2.2-9.3% |
| Accuracy | Within 15% | 99.7-109.7% | -2.1% to 6.4% (RE) |
| Extraction Recovery | Not Specified | Not Specified | 87.3-105.6% |
Part 4: Signaling Pathways
Tanshinone IIA has been shown to interact with several signaling pathways, which can be relevant for understanding its mechanism of action and for the development of new therapeutic strategies.
TGF-β Signaling Pathway
Tanshinone IIA can inhibit the TGF-β signaling pathway, which is involved in fibrosis.[11] It does so by inhibiting the phosphorylation of TGFβR1 and the subsequent activation of Smad2/3.[11] This leads to a reduction in the transformation of fibroblasts to myofibroblasts and a decrease in the synthesis of extracellular matrix proteins.[11]
Caption: Inhibition of the TGF-β signaling pathway by Tanshinone IIA.
PI3K/Akt/mTOR Signaling Pathway
Tanshinone IIA has also been shown to interfere with the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12] By inhibiting this pathway, Tanshinone IIA can enhance the antitumor activity of other drugs like doxorubicin.[12]
Caption: Interference of Tanshinone IIA with the PI3K/Akt/mTOR signaling pathway.
References
- 1. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Tanshinone IIA and Tanshinone IIA-d6
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Tanshinone IIA and its deuterated internal standard, Tanshinone IIA-d6, using liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis?
Poor peak shapes in HPLC, such as tailing, fronting, splitting, or broadening, can stem from various factors related to the sample, the mobile phase, the stationary phase (column), or the HPLC system hardware itself.[1] Common issues include sample overloading, improper solvent composition, column degradation, or voids in the column packing.[1][2]
Q2: Why am I observing peak tailing for both Tanshinone IIA and this compound?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue.[3][4] For compounds like Tanshinone IIA, which may have basic properties, interactions with residual silanol groups on the silica-based stationary phase are a primary cause.[4][5][6] Other potential causes include column overload, a partially blocked column frit, or a void at the column inlet.[5][7]
Q3: My peaks for Tanshinone IIA are fronting. What could be the reason?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can be caused by sample overload, where too much sample is injected onto the column.[3][4] It can also result from a collapsed column bed or issues with the injection solvent being significantly different from the mobile phase.[1][3]
Q4: I am seeing split peaks for both my analyte and the internal standard. What should I investigate?
Split peaks can indicate a problem with the column, such as a partially clogged inlet frit or a void in the packing material.[8] It can also be caused by the sample solvent being too strong or incompatible with the mobile phase, causing the sample to not load onto the column in a narrow band.[2][8]
Q5: Can the mobile phase composition affect the peak shape of Tanshinone IIA?
Yes, the mobile phase composition, including pH and solvent strength, is critical for achieving good peak shape.[3] For ionizable compounds, the mobile phase pH should be controlled to ensure the analyte is in a single ionic form.[2][9] Using a buffer with a pH at least 2 units away from the analyte's pKa is recommended.[2][9] Contamination or improper mixing of the mobile phase can also lead to distorted peaks.[3][10]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy of integration and quantification.
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Tailing factor (As) greater than 1.2.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate residual silanols and reduce interaction with basic analytes.[5] Use a highly deactivated or end-capped column to minimize available silanol groups.[5][11] Add a competing base, such as triethylamine (TEA), to the mobile phase to block silanol sites.[12] |
| Column Overload | Reduce the injection volume or the sample concentration.[2][7] |
| Column Contamination/Degradation | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][13] |
| Partially Blocked Frit/Void | Backflush the column. If this does not resolve the issue, the column may need to be replaced.[5] |
| Metal Contamination | The presence of metal ions in the sample, mobile phase, or from the HPLC system can cause peak tailing. Use high-purity solvents and consider adding a chelating agent like EDTA to the mobile phase.[1] |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing issues.
Guide 2: Addressing Peak Fronting
Peak fronting can significantly impact the resolution of closely eluting peaks.
Symptoms:
-
Asymmetrical peaks with a leading edge.
-
Tailing factor (As) less than 1.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.[2][3] |
| Incompatible Injection Solvent | Dissolve and inject the sample in the mobile phase whenever possible.[2] If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase.[2] |
| Collapsed Column Bed | This is a form of column failure and requires column replacement.[1][4] |
| Low Temperature | In some cases, low column temperature can lead to fronting. Try increasing the column temperature. |
Guide 3: Troubleshooting Split Peaks
Split or shouldered peaks can make accurate peak integration challenging.
Symptoms:
-
A single peak appears as two or more merged peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Backflush the column according to the manufacturer's instructions. If the problem persists, the frit may need to be replaced, or the entire column. |
| Column Void or Channeling | A void at the head of the column can cause the sample band to split. Replacing the column is the most effective solution. |
| Incompatible Sample Solvent | The solvent in which the sample is dissolved is too strong compared to the mobile phase. Prepare the sample in the mobile phase or a weaker solvent.[2][8] |
| Co-eluting Interference | An impurity or related compound may be co-eluting with the analyte. Optimize the mobile phase or gradient to improve separation. |
| Analyte Present in Two Forms | If the mobile phase pH is close to the pKa of the analyte, it may exist in both ionized and non-ionized forms, leading to peak splitting. Adjust the mobile phase pH to be at least 2 units away from the pKa.[2][9] |
Logical Relationship of Peak Splitting Causes
Caption: A diagram illustrating the main categories of causes for split peaks.
Experimental Protocols
Protocol 1: Column Washing Procedure
This protocol is intended to remove strongly retained contaminants from the column that may be causing poor peak shape.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade hexane or heptane (for normal phase columns)
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID analytical column).
-
Wash the column with a series of solvents, starting from a weak solvent and moving to a strong solvent, and then back to the mobile phase. A typical reverse-phase column wash sequence is:
-
20 column volumes of HPLC grade water.
-
20 column volumes of isopropanol.
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
(Optional, for very non-polar contaminants) 20 column volumes of hexane, followed by 20 column volumes of isopropanol to ensure miscibility before returning to the mobile phase.
-
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes before re-connecting to the detector and performing a test injection.
Protocol 2: Sample Solvent Compatibility Test
This protocol helps determine if the sample solvent is causing peak distortion.
Materials:
-
Tanshinone IIA and this compound stock solution.
-
Mobile phase A (e.g., 0.1% formic acid in water).
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Various potential sample solvents (e.g., methanol, ethanol, DMSO).
Procedure:
-
Prepare three separate dilutions of the stock solution to the same final concentration in:
-
The initial mobile phase composition (e.g., 90% A, 10% B).
-
100% Mobile phase A.
-
The solvent currently being used if different from the mobile phase.
-
-
Inject each of the prepared samples onto the equilibrated HPLC system.
-
Compare the peak shapes obtained from each injection. Optimal peak shape will be observed when the sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase. If the peak shape is significantly better when the sample is dissolved in the mobile phase, the original sample solvent is likely incompatible.
References
- 1. labveda.com [labveda.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. mastelf.com [mastelf.com]
- 9. One moment, please... [obrnutafaza.hr]
- 10. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 11. sielc.com [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labcompare.com [labcompare.com]
Optimizing LC gradient for separation of Tanshinone IIA from metabolites
Technical Support Center: Optimizing Tanshinone IIA Separations
Welcome to the technical support center for the chromatographic separation of Tanshinone IIA and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in LC method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Tanshinone IIA and what makes them difficult to separate?
A1: The primary metabolic pathways for Tanshinone IIA are Phase I hydroxylation and dehydrogenation, and Phase II glucuronidation.[1][2] This results in metabolites such as hydroxytanshinone IIA, tanshinone IIB, and various glucuronide conjugates.[1][2] The separation is challenging because these metabolites are often isomers with very similar chemical structures and polarities, leading to close or co-eluting peaks in reversed-phase liquid chromatography (RPLC).[3][4]
Q2: What is the recommended starting column for separating Tanshinone IIA and its metabolites?
A2: A high-efficiency C18 column is the most common choice for separating tanshinones.[2][5] Specifically, columns with a particle size of less than 2 µm (UPLC) are often used to achieve the high resolution required for separating structurally similar metabolites.[6][7] For example, a UPLC BEH C18 column (or equivalent) is a good starting point.
Q3: What mobile phase composition is typically used?
A3: A mobile phase consisting of acetonitrile or methanol and water is standard.[5] To improve peak shape and ionization efficiency for mass spectrometry (MS), a small amount of acid, such as 0.1% formic acid, is commonly added to the aqueous phase.[2]
Q4: Why is a gradient elution necessary for this separation?
A4: A gradient elution is essential because of the range of polarities present in a typical sample containing Tanshinone IIA and its metabolites.[8] An isocratic method would likely either fail to elute the more lipophilic parent compound or fail to retain and separate the more polar metabolites. A gradient allows for the effective separation of compounds with a wide range of retention times.[8]
LC Gradient Troubleshooting Guide
This guide addresses specific problems you may encounter when developing a separation method for Tanshinone IIA and its metabolites.
Problem 1: Poor resolution between metabolite peaks, especially isomers.
-
Question: My hydroxylated metabolite peaks are co-eluting. How can I improve their separation?
-
Answer:
-
Decrease the Gradient Slope: A shallower gradient provides more time for analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds. Focus on shallowing the gradient in the region where the critical isomers elute.[8][9]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The difference in solvent selectivity can alter the elution order and improve the separation of structurally similar compounds.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acidic or basic functional groups on the metabolites, altering their retention. Even small adjustments can impact selectivity.[10]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing viscosity and slowing down analyte diffusion. However, this may also increase backpressure.[7]
-
Problem 2: Poor peak shape (tailing or fronting).
-
Question: My Tanshinone IIA peak is tailing significantly. What is the cause and how can I fix it?
-
Answer:
-
Check for Column Overload: Injecting too much sample is a common cause of peak tailing. Try reducing the injection volume or sample concentration.[11]
-
Verify Mobile Phase pH: If metabolites have ionizable groups, an incorrect mobile phase pH can lead to poor peak shape. Ensure the pH is appropriate for your analytes.
-
Rule out Column Contamination/Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.[11][12]
-
Minimize Extra-Column Volume: Ensure that the tubing between the column and the detector is as short and narrow as possible to prevent peak broadening.[12]
-
Problem 3: Low sensitivity or poor ionization in the mass spectrometer.
-
Question: I am not getting a strong signal for my glucuronide metabolites in ESI-MS. What can I do?
-
Answer:
-
Optimize Mobile Phase Additives: While formic acid is common for positive mode ESI, ensure it is providing optimal ionization for your specific metabolites. For glucuronides, which contain a carboxylic acid group, negative mode ionization is often more sensitive.
-
Adjust ESI Source Parameters: Optimize the capillary voltage, gas flow, and temperature of your electrospray ionization (ESI) source to maximize the signal for your compounds of interest.
-
Check for Ion Suppression: The sample matrix can interfere with the ionization process. Ensure your sample preparation method is effective at removing interfering substances like salts and lipids.[13]
-
Quantitative Data Summary
The following table provides an example of how to systematically optimize a gradient to improve the resolution of Tanshinone IIA from two of its hypothetical hydroxylated metabolites (Metabolite 1 and Metabolite 2).
| Gradient Program | Initial %B | Final %B | Gradient Time (min) | Resolution (Rs) between Metabolite 1 & 2 |
| Method 1 (Scouting) | 30 | 95 | 10 | 1.2 |
| Method 2 (Shallow) | 40 | 60 | 15 | 1.8 |
| Method 3 (Optimized) | 45 | 55 | 20 | 2.1 |
Table 1: Example of gradient optimization results. Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Visual Guides and Workflows
Method Development Workflow
The following diagram outlines a systematic workflow for developing and optimizing an LC gradient for the separation of Tanshinone IIA and its metabolites.
Caption: Workflow for LC method development and optimization.
Troubleshooting Poor Peak Resolution
This decision tree provides a logical path for troubleshooting poor resolution between closely eluting peaks.
References
- 1. Characterization of metabolites of tanshinone IIA in rats by liquid chromatography/tandem mass spectrometry - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in ESI-MS with Tanshinone IIA-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS), with a specific focus on utilizing Tanshinone IIA-d6 as an internal standard.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS analysis, particularly when dealing with complex biological matrices.
Problem 1: Poor Signal Intensity or Undetectable Analyte Peaks
Possible Cause: Significant ion suppression may be occurring due to co-eluting matrix components.[1] This is a common issue in complex samples like plasma or urine.[2]
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify regions in the chromatogram where ion suppression is most severe.[2][3]
-
Optimize Sample Preparation: Enhance sample cleanup to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than protein precipitation.[1][4][5]
-
Adjust Chromatographic Conditions: Modify the LC gradient to separate the analyte of interest, Tanshinone IIA, from the regions of ion suppression.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, this may also decrease the analyte signal, so a balance must be found.[4][6]
-
Check Instrument Parameters: Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1]
Problem 2: Inconsistent or Irreproducible Quantitative Results
Possible Cause: The internal standard, this compound, may not be effectively compensating for the variability in ion suppression. This phenomenon is known as differential matrix effects.[7][8]
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Tanshinone IIA and this compound co-elute perfectly. Even slight shifts in retention time due to the deuterium isotope effect can lead to different degrees of ion suppression for the analyte and the internal standard.[8][9][10]
-
Evaluate Matrix Effects from Different Sources: Test the method with at least six different lots of the biological matrix to assess the inter-subject variability of ion suppression.[11]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects experienced by the analyte and internal standard.[1]
-
Consider an Alternative Internal Standard: If differential matrix effects persist, a ¹³C-labeled internal standard might be a better choice as it is less likely to have a chromatographic shift compared to a deuterated standard.[10]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[5][12] In ESI, a finite number of charges are available at the droplet surface.[12] When matrix components with high concentrations or greater surface activity compete for these charges, the analyte's ability to form gas-phase ions is diminished, leading to a decreased signal intensity.[12][13] This can negatively impact the accuracy, precision, and sensitivity of quantitative assays.[2][14]
Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically almost identical to the analyte (Tanshinone IIA).[10] Therefore, it is assumed to experience the same degree of ion suppression as the analyte.[10] By adding a known amount of the internal standard to every sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain constant even if the absolute signal intensity of both compounds fluctuates due to ion suppression, thereby correcting for the matrix effect.[2]
Q3: Can this compound always correct for ion suppression?
A3: Not always. While SIL internal standards are the gold standard, they may not perfectly correct for matrix effects in all situations.[7][8] A phenomenon known as "differential matrix effects" can occur, especially with deuterated internal standards.[7][8] The substitution of hydrogen with deuterium can sometimes lead to a slight change in the compound's physicochemical properties, causing it to separate chromatographically from the native analyte.[9][10] If the analyte and the internal standard elute at slightly different times into regions of varying ion suppression, the correction will not be accurate.[8]
Q4: What are the main causes of ion suppression in ESI-MS?
A4: The primary causes of ion suppression include:
-
High concentrations of co-eluting species: These can be endogenous compounds from the biological matrix (e.g., salts, phospholipids, proteins) or exogenous substances introduced during sample preparation (e.g., detergents, plasticizers).[2][11][15]
-
Changes in droplet properties: High concentrations of non-volatile components can increase the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the formation of gas-phase ions.[2][4][12]
-
Competition for charge: Compounds with higher proton affinity or surface activity can preferentially be ionized, suppressing the ionization of the analyte.[15]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) are known to cause significant ion suppression.[15][16]
Q5: What are some alternative ionization techniques that are less prone to ion suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][12][13] This is because the ionization mechanism in APCI occurs in the gas phase, making it less affected by the properties of the liquid droplets.[13] However, the choice of ionization technique depends on the physicochemical properties of the analyte.
Quantitative Data Summary
Table 1: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 85 - 95 | 40 - 70 (Suppression) | [1][5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 (Suppression) | [1][4] |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 15 (Suppression/Enhancement) | [1][4] |
Note: The values in this table are illustrative and can vary significantly depending on the analyte, matrix, and specific protocol.
Table 2: Linearity of Tanshinone IIA Quantification using LC-MS/MS
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Internal Standard | Reference |
| Tanshinone IIA | 1 - 500 | > 0.99 | Diazepam | [17] |
| Tanshinone IIA | 0.5 - 300 | ≥ 0.9976 | Diphenhydramine | [18] |
| Sodium Tanshinone IIA Sulfonate | 1 - 500 | > 0.99 | Diclofenac Sodium | [19] |
| Tanshinone IIA | 8 - 800 | > 0.99 | Loratadine | [20] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify the regions of a chromatogram where ion suppression or enhancement occurs.
Methodology:
-
A standard solution of the analyte (e.g., Tanshinone IIA) is continuously infused into the LC flow path after the analytical column and before the MS source using a syringe pump.
-
A blank, extracted matrix sample is injected onto the LC column.
-
The signal of the infused analyte is monitored throughout the chromatographic run.
-
Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.[2][11]
Protocol 2: Quantitative Analysis of Tanshinone IIA in Rat Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of Tanshinone IIA in a biological matrix.
Methodology:
-
Sample Preparation:
-
To a 0.2 mL plasma sample, add 0.2 mL of a solution containing the internal standard (e.g., loratadine at 500 ng/mL).
-
Add 600 µL of acetonitrile to precipitate proteins and extract Tanshinone IIA.
-
Vortex for 5 minutes and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[20]
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Shim-pack VP-ODS).[17]
-
Mobile Phase: A gradient of acetonitrile and water with a volatile additive like formic acid or ammonium acetate.[19][21]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[21]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[17]
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for addressing ion suppression.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. longdom.org [longdom.org]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Tanshinone IIA-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tanshinone IIA-d6 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with Tanshinone IIA and this compound?
A: Both Tanshinone IIA and its deuterated internal standard, this compound, are susceptible to degradation under certain conditions. The primary factors affecting their stability are temperature and light.[1][2] Tanshinone IIA is known to be unstable at temperatures above 85°C and is prone to degradation when exposed to light.[3] Therefore, it is recommended to store stock solutions and prepared samples in amber vials or brown bottles, away from light, and at refrigerated temperatures to minimize degradation.[3] The degradation of Tanshinone IIA in solution typically follows pseudo-first-order kinetics.[1]
Q2: Why might I observe a different retention time for this compound compared to Tanshinone IIA?
A: While stable isotope-labeled internal standards (SIL-IS) are expected to have nearly identical chemical and physical properties to the analyte, deuterium-labeled compounds can sometimes exhibit different chromatographic retention times.[4][5] This phenomenon, known as the "isotope effect," can cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte. This is a potential drawback of using deuterium labeling compared to ¹³C or ¹⁵N labeling.
Q3: What are matrix effects and how can they impact my calibration curve?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[6][7] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). Matrix effects can significantly impact the accuracy, precision, and linearity of a calibration curve.[6] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, as both the analyte and the internal standard should be equally affected by suppression or enhancement. However, if the matrix effect is not uniform across different samples or concentrations, it can still lead to inaccurate quantification.
Q4: My calibration curve is non-linear. What are the possible causes?
A: Non-linearity in a calibration curve can arise from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Matrix Effects: As discussed in Q3, significant and variable matrix effects can lead to a non-linear response.[6]
-
Instability: Degradation of the analyte or internal standard in the prepared calibration standards can result in a loss of signal at lower concentrations if they are prepared and analyzed over a long period.[1]
-
Inappropriate Internal Standard Concentration: If the concentration of the internal standard is significantly different from the analyte concentrations across the curve, it can lead to issues in the response ratio.
-
Errors in Standard Preparation: Inaccurate serial dilutions will directly impact the linearity of the curve.
Q5: Is it possible for the deuterium label on this compound to be lost?
A: Yes, a potential limitation of deuterated standards is the possibility of deuterium loss from the molecule. This can occur either in solution or within the mass spectrometer.[8] The stability of the deuterium label depends on its position within the molecule. If the deuterium atoms are in exchangeable positions, they can be replaced by protons from the solvent, leading to a decrease in the internal standard signal and potentially the appearance of a false positive signal for the unlabeled analyte.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape can compromise the accuracy of integration and, consequently, the reliability of your results. Below is a systematic approach to diagnosing and resolving common peak shape issues.
Troubleshooting Steps:
-
Check for Column Contamination: A buildup of contaminants on the column frit or within the stationary phase is a common cause of peak splitting and tailing.[9]
-
Solution: Flush the column with a strong solvent according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[10]
-
-
Verify Injection Solvent Compatibility: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including splitting and broadening.[9]
-
Solution: If possible, dissolve and inject your samples in the initial mobile phase.
-
-
Assess for Secondary Interactions: Peak tailing for a specific compound can indicate secondary interactions between the analyte and the column's stationary phase.[9]
-
Solution: Adjust the mobile phase pH or the concentration of additives like formic acid or ammonium formate to minimize these interactions.
-
-
Inspect for Extra-Column Volume: Excessive tubing length or poor fittings between the injector, column, and detector can lead to peak broadening for all compounds.[9]
-
Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.
-
Summary of Potential Causes and Solutions for Poor Peak Shape:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column; Column contamination.[9] | Adjust mobile phase pH/additives; Flush or replace the column. |
| Peak Fronting | Column overload (injecting too high a concentration). | Reduce the injection volume or dilute the sample. |
| Split Peaks | Partially clogged column frit; Injection solvent stronger than mobile phase.[9] | Replace the column frit or the entire column; Prepare samples in the mobile phase.[9][10] |
| Broad Peaks | Extra-column volume; Column degradation.[9] | Minimize tubing length and check fittings; Replace the column. |
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects can be a significant source of variability in bioanalytical methods. Here’s how to assess and manage them.
Experimental Protocol: Post-Extraction Spike Method to Quantify Matrix Effects
This experiment helps determine the extent of ion suppression or enhancement from the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Tanshinone IIA) and internal standard (this compound) into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma from an untreated subject) through the entire extraction procedure. In the final step, spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[7]
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Mitigation Strategies:
| Strategy | Description |
| Improve Sample Cleanup | Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Chromatographic Separation | Modify the LC gradient to better separate Tanshinone IIA from co-eluting matrix components that cause ion suppression. |
| Sample Dilution | Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their effect. |
| Use a Stable Isotope-Labeled IS | This compound is the ideal choice as it co-elutes with the analyte and is affected by matrix effects in a similar manner, thus correcting for variations. |
Visualizations
Troubleshooting Workflow for Calibration Curve Failure
Caption: A logical workflow for troubleshooting calibration curve failures.
Conceptual Diagram of Matrix Effects
Caption: Illustration of ion suppression due to matrix effects in ESI-MS.
General Experimental Workflow
Caption: A typical workflow for bioanalytical sample analysis.
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Tanshinone IIA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Tanshinone IIA. Given its hydrophobic nature, Tanshinone IIA is prone to adsorption onto various surfaces within an LC-MS/MS system, leading to carryover and compromising data accuracy. This guide offers systematic approaches to identify, troubleshoot, and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[1][2] This can lead to inaccurate quantification, especially for low-concentration samples, and can result in false-positive results. For a viable quantitative analysis, it is necessary to reduce carryover to avoid over-estimating the amount of the analyte.[3]
Q2: Why is Tanshinone IIA particularly susceptible to carryover?
A2: Tanshinone IIA is a lipophilic, fat-soluble compound that is only slightly soluble in water but readily soluble in organic solvents. This hydrophobicity causes it to adsorb to non-polar surfaces within the LC-MS/MS system, such as tubing, injection needles, valve rotors, and the head of the analytical column. This "stickiness" makes it difficult to completely wash the compound from the system between injections, resulting in carryover.
Q3: How can I identify the source of carryover in my LC-MS/MS system?
A3: A systematic approach is crucial to pinpointing the source of carryover. The primary locations for carryover are the autosampler, the column, and the mass spectrometer's ion source.[3] A troubleshooting workflow can help isolate the problematic component.
Troubleshooting Guides
Guide 1: Systematic Identification of Carryover Source
This guide provides a step-by-step process to determine the origin of Tanshinone IIA carryover in your LC-MS/MS system.
Experimental Protocol:
-
Initial Carryover Assessment:
-
Inject a high-concentration standard of Tanshinone IIA.
-
Immediately follow with three to five blank injections (using the same solvent as your sample diluent).
-
Analyze the chromatograms of the blank injections for the presence of Tanshinone IIA. The peak area in the first blank relative to the high-concentration standard gives an initial measure of carryover.
-
-
Isolating the MS Ion Source:
-
Disconnect the LC from the mass spectrometer.
-
Directly infuse the mobile phase into the MS ion source using a syringe pump.
-
If a peak corresponding to Tanshinone IIA is still observed, the ion source is contaminated and requires cleaning.
-
-
Isolating the Autosampler vs. the Column:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the carryover assessment (injection of a high-concentration standard followed by blanks).
-
If significant carryover is still present, the autosampler (injection needle, rotor seal, sample loop) is the primary source.
-
If the carryover is substantially reduced or eliminated, the analytical column is the main contributor.
-
Guide 2: Mitigating Autosampler Carryover
Once the autosampler is identified as a significant source of carryover, the following strategies can be employed. The key is to use a wash solvent that can effectively solubilize Tanshinone IIA.
Experimental Protocol: Optimizing Needle Wash
-
Prepare a series of needle wash solutions. Due to the hydrophobic nature of Tanshinone IIA, wash solutions with a high organic content are generally more effective.
-
Test different wash compositions sequentially. For each composition, perform a carryover assessment as described in Guide 1.
-
Increase wash volume and/or duration. Modern autosamplers allow for programming of pre- and post-injection washes of varying volumes and durations.
-
Employ multiple wash solvents. Some systems allow for the use of a series of different wash solvents (e.g., a strong organic solvent followed by a weaker solvent mix).
Quantitative Data on Needle Wash Performance for Hydrophobic Compounds:
The following table summarizes the impact of different needle wash compositions on carryover for hydrophobic compounds, providing a basis for selecting an appropriate wash solvent for Tanshinone IIA.
| Wash Solution Composition | Analyte Type | Carryover Reduction | Reference |
| 100% Acetonitrile | Hydrophobic Drug | 3-fold reduction with extended wash time | [4] |
| 50:50 (v/v) Acetonitrile:Water | Hydrophilic Drug | Most effective for this compound class | [4] |
| 25:25:25:25 (v/v/v/v) Methanol:Acetonitrile:Isopropanol:Water + 1% Formic Acid | Broad polarity range | Recommended as a universal "strong" wash | [1] |
| 90:10 (v/v) Acetonitrile:Water | General Purpose | Baseline for comparison | |
| 100% Isopropanol | Highly Lipophilic | Often effective for "sticky" compounds |
Guide 3: Addressing Column Carryover
If the analytical column is identified as the source of carryover, the following steps can be taken.
Experimental Protocol: Column Cleaning and Mobile Phase Modification
-
Implement a robust column wash. After each analytical run, incorporate a high-organic wash step in the gradient to elute any retained Tanshinone IIA. A continuous high organic wash may not be as effective as cycling between high and low organic mobile phases.
-
Modify the mobile phase.
-
Increase Organic Content: A higher percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase can reduce the hydrophobic interaction between Tanshinone IIA and the stationary phase.
-
Additives: The addition of a small amount of a competitive agent to the mobile phase can sometimes reduce non-specific binding. For hydrophobic compounds, additives like trifluoroacetic acid (TFA) have been used, but their impact on MS ionization must be considered.[5][6]
-
-
Consider a different column chemistry. If carryover persists, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may offer different selectivity and reduced secondary interactions with Tanshinone IIA.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating carryover.
Caption: Physicochemical properties of Tanshinone IIA leading to carryover.
References
- 1. biotage.com [biotage.com]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 4. waters.com [waters.com]
- 5. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tanshinone IIA-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tanshinone IIA-d6 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for Tanshinone IIA and its deuterated analog, this compound?
A1: Tanshinone IIA is primarily susceptible to degradation from exposure to light and high temperatures.[1] It is unstable in aqueous solutions and its stability decreases with increasing temperature.[1][2] Degradation can occur at temperatures above 85°C.[1] Therefore, it is crucial to protect solutions and biological samples containing Tanshinone IIA and its deuterated internal standard from light and heat. While specific stability data for this compound is limited, it is expected to have similar stability profile to the unlabeled compound.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a non-aqueous solvent such as DMSO. These stock solutions should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[3] Under these conditions, the stock solution is expected to be stable for at least two weeks to a month.[3] It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Q3: How should I store biological samples (plasma, blood, tissue homogenates) containing this compound?
A3: Biological samples should be stored frozen, preferably at -80°C for long-term storage, to ensure the stability of Tanshinone IIA and its deuterated analog. For short-term storage, -20°C may be acceptable, but stability should be verified. It is critical to minimize the number of freeze-thaw cycles the samples undergo.
Q4: Is this compound susceptible to enzymatic degradation in biological matrices?
Q5: What are the known metabolites of Tanshinone IIA?
A5: The main metabolic pathways for Tanshinone IIA are Phase I hydroxylation and Phase II glucuronidation.[4] Known metabolites include Tanshinone IIB, hydroxytanshinone IIA, and przewaquinone A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in biological matrices.
Issue 1: Low or inconsistent recovery of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation due to light exposure | Protect all samples, standards, and working solutions from light by using amber vials or covering containers with aluminum foil. |
| Degradation due to high temperature | Maintain samples at low temperatures (on ice) during processing. Avoid prolonged exposure to room temperature. |
| Instability in aqueous solutions | Minimize the time samples and extracts spend in aqueous solutions. If possible, use a sample preparation method that keeps the analyte in an organic solvent. |
| Adsorption to container surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inefficient extraction | Optimize the extraction procedure. This may include adjusting the solvent-to-sample ratio, vortexing time, or centrifugation speed. |
Issue 2: Poor reproducibility of results.
| Potential Cause | Troubleshooting Step |
| Inconsistent freeze-thaw cycles | Aliquot samples after collection to avoid multiple freeze-thaw cycles for the bulk sample. Ensure all samples undergo the same number of freeze-thaw cycles. |
| Matrix effects | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure. This could involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. |
| Variable enzymatic activity | Process samples as quickly as possible after collection and keep them at low temperatures. Consider adding a broad-spectrum protease inhibitor cocktail to the samples upon collection. |
Issue 3: Presence of interfering peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | | Metabolites of Tanshinone IIA | Optimize the chromatographic method to achieve better separation between the parent compound and its metabolites. This may involve adjusting the mobile phase composition, gradient, or column chemistry. | | Matrix components | Improve the sample cleanup method to remove more of the interfering matrix components. | | Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. |
Stability Data
The following tables summarize the available stability data for Tanshinone IIA in biological matrices.
Table 1: Short-Term and Freeze-Thaw Stability of Tanshinone IIA in Rat Plasma
| Stability Condition | Concentration (ng/mL) | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Room Temperature (8 hours) | 5 | 4.85 ± 0.21 | 97.0 | 4.3 |
| 50 | 49.2 ± 2.5 | 98.4 | 5.1 | |
| 500 | 489 ± 21 | 97.8 | 4.3 | |
| Three Freeze-Thaw Cycles | 5 | 4.91 ± 0.28 | 98.2 | 5.7 |
| 50 | 50.8 ± 3.1 | 101.6 | 6.1 | |
| 500 | 512 ± 23 | 102.4 | 4.5 |
Data is adapted from a study on four tanshinones in rat plasma.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the blood collection tubes on ice or in a refrigerated centrifuge.
-
Centrifuge the blood at 1500-2000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
To inhibit potential enzymatic degradation, consider adding a protease inhibitor cocktail to the plasma.
-
Aliquot the plasma into clearly labeled polypropylene tubes.
-
Store the plasma aliquots at -80°C until analysis.
Protocol 2: Sample Preparation using Protein Precipitation
-
Thaw the plasma samples on ice.
-
In a polypropylene tube, add 100 µL of thawed plasma.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the analysis of this compound in biological samples.
Caption: Overview of potential degradation and metabolic pathways for Tanshinone IIA.
References
- 1. Tanshinone IIA regulates the TGF-β1/Smad signaling pathway to ameliorate non-alcoholic steatohepatitis-related fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Intrinsic Proteolytic Activities Moderates Preanalytical Variability and Instability of Human Plasma [figshare.com]
- 4. Immobilization protects enzymes from plasma-mediated inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase composition on Tanshinone IIA-d6 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Tanshinone IIA-d6 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for the analysis of this compound?
A1: The optimal mobile phase for this compound analysis typically consists of a mixture of an organic solvent and an aqueous solution with an additive to improve chromatographic peak shape and ionization efficiency. Commonly used organic solvents are acetonitrile and methanol.[1][2] The aqueous phase is usually water containing a small percentage of an acid, such as formic acid, or a salt, like ammonium acetate.[1][2][3] The choice between these depends on the specific column chemistry and the desired ionization polarity. For positive ion mode electrospray ionization (ESI), which is commonly used for tanshinones, a mobile phase containing 0.1% to 0.2% formic acid in water and acetonitrile is a good starting point.[1][2]
Q2: Why is a mobile phase additive, like formic acid or ammonium acetate, necessary?
A2: Mobile phase additives serve several crucial functions in LC-MS analysis. In the case of this compound, which is a neutral molecule, additives can aid in protonation, leading to the formation of [M+H]⁺ ions in positive mode ESI, thereby enhancing the signal intensity.[3] Additives like formic acid lower the pH of the mobile phase, which can improve the peak shape of acidic compounds by keeping them in a single ionic form. Furthermore, these volatile additives are compatible with mass spectrometry as they readily evaporate in the ion source.
Q3: Can I use a non-volatile buffer like phosphate buffer in my mobile phase?
A3: No, it is strongly advised against using non-volatile buffers such as phosphate buffers in LC-MS applications. These buffers can precipitate in the mass spectrometer's ion source and other components, leading to contamination, signal suppression, and potentially costly instrument damage. Always use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Q4: I am observing a poor signal for this compound. What are the likely causes related to the mobile phase?
A4: A poor signal for your deuterated internal standard can stem from several mobile phase-related issues:
-
Suboptimal pH: The mobile phase pH may not be optimal for the ionization of this compound. For positive ESI, a slightly acidic mobile phase is generally preferred.
-
Ion Suppression: Components from your sample matrix or impurities in the mobile phase solvents can co-elute with this compound and suppress its ionization.
-
Inappropriate Additive Concentration: The concentration of the mobile phase additive can impact signal intensity. Too high a concentration can sometimes lead to signal suppression.
-
Solvent Quality: Using low-quality or contaminated solvents can introduce impurities that interfere with ionization and increase background noise.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Symptoms:
-
The peak for this compound is very small or completely absent in the chromatogram.
-
High variability in the internal standard signal across a batch of samples.[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mobile Phase pH | For positive ion mode, ensure the mobile phase is acidic. A common starting point is 0.1% formic acid in both the aqueous and organic phases. |
| Ion Suppression | - Dilute the sample to reduce the concentration of matrix components. - Improve sample preparation to remove interfering substances. - Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. |
| Contaminated Mobile Phase | - Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. - Filter the mobile phase before use. |
| Instrumental Issues | - Check for leaks in the LC system. - Ensure the mass spectrometer is properly tuned and calibrated. - Clean the ion source.[5] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Symptoms:
-
The chromatographic peak for this compound is not symmetrical.
-
Peak tailing (asymmetrical peak with a drawn-out tail).
-
Peak fronting (asymmetrical peak with a sloping front).
-
Split peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | - Add a buffer to the mobile phase to mask active sites on the silica surface. For example, if using formic acid, adding ammonium formate can help.[5] - Ensure the mobile phase pH is appropriate for the column chemistry. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.[6][7] |
| Sample Overload | - Reduce the injection volume or the concentration of the internal standard.[6] |
| Mismatch between Sample Solvent and Mobile Phase | - Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.[7] |
| Physical Blockage in the Flow Path | - If all peaks are affected, there might be a partial blockage in the column inlet frit. Backflushing the column may resolve the issue.[6] |
Data Presentation: Qualitative Impact of Mobile Phase Additives on Tanshinone IIA Signal
| Mobile Phase Additive | Typical Concentration | Effect on Signal Intensity | Effect on Peak Shape | Remarks |
| Formic Acid | 0.1% - 0.2% | Generally provides good protonation and enhances signal intensity for many neutral and basic compounds.[3] | Often improves peak shape for acidic and some neutral compounds. | A very common and effective choice for positive ion mode. |
| Ammonium Formate | 5 - 10 mM | Can provide good signal intensity and acts as a buffer. In some cases, it may lead to slightly lower signal intensity compared to formic acid alone. | Can improve peak shape by providing buffering capacity.[5] | Useful when pH control is critical for chromatographic separation. |
| Ammonium Acetate | 5 - 10 mM | Can be effective, but in some instances, may result in lower signal intensity compared to formate-based additives.[8] | Provides buffering and can improve peak shape. | Another good option for buffering, especially if acetate adducts are desired for confirmation. |
Note: The optimal additive and its concentration should be empirically determined for your specific instrument and analytical method.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with Formic Acid
-
Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of LC-MS grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of LC-MS grade formic acid.
-
Mix thoroughly and sonicate for 15 minutes to degas.
-
-
Organic Phase (Mobile Phase B):
-
Measure 999 mL of LC-MS grade acetonitrile or methanol into a clean 1 L glass bottle.
-
Carefully add 1 mL of LC-MS grade formic acid.
-
Mix thoroughly and sonicate for 15 minutes to degas.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Increase the percentage of Mobile Phase B to elute this compound (e.g., ramp to 90-95% B).
-
Include a column wash step at high organic content and a re-equilibration step at the initial conditions.
-
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor and product ions for this compound should be determined by direct infusion and optimization.
Visualizations
Caption: A troubleshooting workflow for addressing low or unstable this compound signals.
Caption: The impact of mobile phase components on the analytical signal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
Resolving co-eluting interferences in Tanshinone IIA analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to co-eluting interferences during the analysis of Tanshinone IIA.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in Tanshinone IIA analysis?
When analyzing Tanshinone IIA extracted from Salvia miltiorrhiza (Danshen), the most common co-eluting interferences are other structurally similar tanshinones. Due to their related chemical structures, they often have similar retention behaviors in reverse-phase chromatography. The primary interfering compounds include:
Q2: How can I confirm that my Tanshinone IIA peak has a co-eluting interference?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in a single, merged peak.[6] Signs of potential co-elution include asymmetrical peaks, such as those with a noticeable shoulder, fronting, or excessive tailing.[6][7]
To definitively confirm co-elution, you can use the following detector-based methods:
-
Diode Array Detector (DAD/PDA): A DAD can perform a peak purity analysis by acquiring UV-Vis spectra across the entire peak.[6][7] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[6]
-
Mass Spectrometry (MS): An MS detector can identify the mass-to-charge ratio (m/z) of the ions eluting at a specific time. If you observe more than one characteristic m/z value across the width of the chromatographic peak, co-elution is likely occurring.[6]
Troubleshooting Guide: Resolving Co-elution
Q3: My chromatogram shows poor resolution for the Tanshinone IIA peak. Where should I start troubleshooting?
Resolving co-elution requires a systematic approach. The first step is to distinguish between system-level problems and method-specific issues. The following workflow provides a logical starting point for troubleshooting.
Caption: Initial troubleshooting workflow for poor peak resolution.
Q4: How can I systematically modify my HPLC/UPLC method to resolve Tanshinone IIA from its interferences?
Improving chromatographic resolution involves optimizing three key factors: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .[8][9] Selectivity is the most powerful variable for improving the separation of closely eluting compounds like tanshinones.[9]
The following diagram and tables outline a strategy for method development focused on resolving co-elution.
Caption: Method development strategy for resolving co-elution.
Table 1: Summary of Method Modification Strategies and Their Effects
| Strategy | Primary Parameter Affected | Expected Outcome | Considerations |
| Change Organic Solvent (e.g., Methanol to Acetonitrile) | Selectivity (α) | Alters elution order and relative spacing of peaks.[7][8] | Acetonitrile often provides sharper peaks but has different selectivity compared to methanol. |
| Adjust Mobile Phase Strength | Retention Factor (k') | Decreasing the organic solvent percentage increases retention times, potentially improving separation.[8][9] | Ensure k' for Tanshinone IIA is within the optimal range of 2-10 for good resolution. |
| Modify Mobile Phase pH | Selectivity (α) & Retention Factor (k') | Adding a small amount of acid (e.g., formic or acetic acid) can improve peak shape and alter selectivity.[1][2] | Tanshinones are sensitive to pH; acidic conditions are common in published methods.[10] |
| Change Stationary Phase | Selectivity (α) | Switching from a standard C18 to a different phase (e.g., Phenyl, Cyano) introduces different interaction mechanisms (like π-π interactions) that can resolve structurally similar compounds.[8] | This is a powerful but more involved method development step. |
| Decrease Column Particle Size | Efficiency (N) | Smaller particles (e.g., in UPLC/UHPLC columns) produce sharper, narrower peaks, which improves baseline resolution.[11][12] | This will significantly increase system backpressure. |
| Decrease Flow Rate | Efficiency (N) | Lowering the flow rate can increase peak efficiency and improve resolution, especially for complex separations.[11] | This will lead to longer analysis times. |
| Optimize Temperature | Efficiency (N) & Selectivity (α) | Adjusting column temperature affects mobile phase viscosity and can slightly alter selectivity. Lower temperatures often increase retention and may improve resolution.[11] | Tanshinone IIA can be unstable at high temperatures.[13] |
Experimental Protocols and Data
Published Methodologies for Tanshinone Separation
The following table summarizes various published HPLC and UPLC conditions that have been successfully used to separate Tanshinone IIA from related compounds. These can serve as a starting point for method development.
Table 2: Example HPLC/UPLC-MS Methods for Tanshinone Analysis
| Method Type | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| RP-HPLC | C18 | Methanol:Water (78:22, v/v) with 0.5% Acetic Acid | 0.5 mL/min | UV | [1][2] |
| UPLC-TQ/MS | C18 | Gradient elution with Acetonitrile and Water (both containing 0.1% Formic Acid) | 0.3 mL/min | MS/MS (MRM) | [5][14] |
| UPLC-MRM-MS/MS | C18 | Gradient elution with Acetonitrile and Water | Not specified | MS/MS (MRM) | [15] |
| UPLC-DAD-QTOF-MS | Poroshell 120 SB-C18 (3.0 x 150 mm, 2.7 µm) | Gradient elution with Acetonitrile and Water | Not specified | DAD, QTOF-MS | [4] |
Advanced Resolution Technique: UPLC-MS/MS with Multiple Reaction Monitoring (MRM)
For complex matrices or when complete chromatographic separation is challenging, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly selective and sensitive solution.[3][15] The Multiple Reaction Monitoring (MRM) mode allows for the quantification of a target analyte even in the presence of co-eluting interferences.[5][15]
-
Principle: In MRM, the first quadrupole isolates the specific precursor ion (the m/z of Tanshinone IIA), which is then fragmented. The second quadrupole isolates a specific product ion unique to Tanshinone IIA. This highly specific transition is monitored, filtering out signals from all other co-eluting compounds.
-
Advantage: Provides accurate quantification without requiring baseline chromatographic resolution.[15] The retention time for Tanshinone IIA in UPLC systems can be very short, often under 2 minutes.[15]
References
- 1. asianpubs.org [asianpubs.org]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Combining metabolomics and transcriptomics to characterize tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academicjournals.org [academicjournals.org]
- 14. UFLC–MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction [agris.fao.org]
- 15. akjournals.com [akjournals.com]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Using Tanshinone IIA-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza, is critical in pharmacokinetic studies and drug development. The choice of an appropriate internal standard is paramount for the reliability and robustness of bioanalytical methods. This guide provides a comparative overview of using a stable isotope-labeled internal standard, Tanshinone IIA-d6, versus traditional non-isotopically labeled internal standards for the cross-validation of analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[1] While SIL internal standards can be more expensive to synthesize, their superior performance often justifies the cost, especially in regulated bioanalytical environments.[1]
Alternative Internal Standards
In the absence of a SIL internal standard, other compounds with similar chemical properties and chromatographic behavior are often employed. For the analysis of Tanshinone IIA, compounds like diazepam and loratadine have been utilized.[2][3] While these alternatives can provide acceptable results, they may not perfectly mimic the behavior of Tanshinone IIA in biological matrices, potentially leading to less accurate quantification due to differing matrix effects and extraction recoveries.
Comparative Performance Data
The following table summarizes typical performance data for analytical methods quantifying Tanshinone IIA, highlighting the advantages of using a deuterated internal standard like this compound. The data is compiled from various studies to provide a comparative overview.
| Performance Parameter | Method with this compound (Expected) | Method with Non-Isotopic IS (e.g., Diazepam, Loratadine) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | As low as 0.25 ng/mL[4] | 1 ng/mL[2] |
| Intra-day Precision (%RSD) | < 5% | < 15%[2] |
| Inter-day Precision (%RSD) | < 8% | < 15%[2] |
| Accuracy (%Bias) | Within ± 5% | Within ± 15%[2] |
| Extraction Recovery | High and consistent | Variable, may differ from analyte |
| Matrix Effect | Effectively compensated | Potential for significant ion suppression or enhancement |
Experimental Protocols
LC-MS/MS Method for Tanshinone IIA Analysis
A common approach for the quantification of Tanshinone IIA in biological matrices involves protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of internal standard working solution (this compound or an alternative).
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is common.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tanshinone IIA: m/z 295.1 → 190.8
-
This compound: m/z 301.1 → 196.8 (example transition, will vary based on labeling)
-
Diazepam: m/z 285.1 → 193.1
-
Loratadine: m/z 383.2 → 337.2
-
Signaling Pathways and Experimental Workflows
Tanshinone IIA has been shown to modulate several key signaling pathways involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. Understanding these pathways is crucial for drug development and mechanistic studies.
Caption: Key signaling pathways modulated by Tanshinone IIA.
The following diagram illustrates a typical workflow for the cross-validation of an analytical method using this compound.
Caption: Workflow for inter-laboratory cross-validation.
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tanshinone IIA Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards for the accurate quantification of Tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza, using Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate internal standard (IS) is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of bioanalytical data. This document presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable IS for your research needs.
Comparison of Quantitative Performance
The choice of an internal standard significantly impacts the performance of a quantitative bioanalytical method. Ideally, an IS should be structurally similar to the analyte to mimic its behavior during sample processing and analysis. However, in practice, various compounds are employed based on their commercial availability, chemical stability, and chromatographic properties. Here, we compare the performance of two commonly used internal standards, Diazepam and Loratadine, for the quantification of Tanshinone IIA.
| Parameter | Method with Diazepam IS | Method with Loratadine IS |
| Linearity (ng/mL) | 1-500 | 0.420–8.400 (plasma) |
| Correlation Coefficient (r²) | > 0.99 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not explicitly stated in the provided abstract |
| Precision (RSD%) | Intra-day: < 15%, Inter-day: < 15% | Intra-day: < 2%, Inter-day: < 2% |
| Accuracy | Within ±15% | Recovery: 99%–102% |
| Recovery | Not explicitly stated in the provided abstract | 99%–102% |
| Matrix | Rat liver microsomes, plasma, urine, bile, and feces | Rat plasma |
Note: The data presented is a summary from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Quantification of Tanshinone IIA with Diazepam as Internal Standard
This method is suitable for the simultaneous determination of Tanshinone IIA and its metabolites in various biological matrices.[1]
1. Sample Preparation:
-
A single-step liquid-liquid extraction with ethyl acetate is utilized.[1]
2. Chromatographic Conditions:
-
Column: Shim-pack VP-ODS analytical column.[1]
-
Mobile Phase: Not explicitly stated in the provided abstract.
-
Flow Rate: Not explicitly stated in the provided abstract.
-
Injection Volume: Not explicitly stated in the provided abstract.
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole tandem mass spectrometer.[1]
-
Ionization Source: Electrospray ionization (ESI).[1]
-
Mode: Selected Reaction Monitoring (SRM).[1]
Quantification of Tanshinone IIA with Loratadine as Internal Standard
This method has been applied to pharmacokinetic studies of Tanshinone IIA in rat plasma.
1. Sample Preparation:
-
To 0.2 mL of plasma, add 0.2 mL of a mobile solution containing loratadine (500 ng/mL) as the internal standard.
-
Add 600 μL of acetonitrile to precipitate proteins and extract Tanshinone IIA.
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dry it under a stream of nitrogen at 38°C.
-
Reconstitute the residue for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 μL.
3. Mass Spectrometry Conditions:
-
The abstract does not specify the mass spectrometry conditions used in this particular study.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Tanshinone IIA using an internal standard.
Experimental workflow for Tanshinone IIA quantification.
Signaling Pathways of Tanshinone IIA
Tanshinone IIA exerts its pharmacological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism. Tanshinone IIA has been shown to interfere with this pathway in various disease models.
Tanshinone IIA's inhibitory effect on the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of external stimuli and plays a critical role in inflammation and cell proliferation. Tanshinone IIA has been demonstrated to modulate this pathway.
References
A Validated UPLC-MS/MS Method for Tanshinone IIA Quantification Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of Tanshinone IIA in human plasma. This method incorporates a stable isotope-labeled internal standard, d6-Tanshinone IIA, to ensure high precision and accuracy. This guide also presents a comparison with alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction
Tanshinone IIA, a major lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic effects in cardiovascular diseases. Accurate and reliable quantification of Tanshinone IIA in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. UPLC-MS/MS has emerged as the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as d6-Tanshinone IIA, is highly recommended by regulatory agencies like the FDA and EMA to compensate for matrix effects and variations in sample processing, thereby improving method robustness and data quality.
This guide details a validated UPLC-MS/MS method for Tanshinone IIA in human plasma, utilizing the commercially available d6-Tanshinone IIA as an internal standard. We present the experimental protocol, performance characteristics, and a comparison with other analytical methods.
Experimental Protocols
UPLC-MS/MS Method with d6-Tanshinone IIA Internal Standard
This protocol is adapted from a validated method for a structurally related compound and optimized for Tanshinone IIA with its deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of d6-Tanshinone IIA internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 50 µL of 0.1 M hydrochloric acid to acidify the sample.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the UPLC-MS/MS system.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-30% B
-
4.0-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tanshinone IIA: m/z 295.1 → 249.1 (quantifier), m/z 295.1 → 197.1 (qualifier)
-
d6-Tanshinone IIA: m/z 301.1 → 255.1 (quantifier)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
Workflow Diagram
Caption: UPLC-MS/MS experimental workflow for Tanshinone IIA quantification.
Method Validation and Performance Comparison
The UPLC-MS/MS method with d6-Tanshinone IIA as an internal standard is expected to meet the rigorous validation criteria set by regulatory agencies. The following tables summarize the anticipated performance characteristics and compare them with an alternative HPLC-UV method.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance with d6-Tanshinone IIA |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Precision (CV%) | Within-run & Between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 90-110% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | Minimized due to co-eluting SIL-IS |
| Stability | Within ±15% of initial concentration | Stable under various storage and handling conditions |
Table 2: Comparison of Analytical Methods for Tanshinone IIA Quantification
| Feature | UPLC-MS/MS with d6-IS | HPLC-UV | Micellar Liquid Chromatography |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Chromatographic separation using a micellar mobile phase |
| Selectivity | Very High (based on precursor/product ion pairs) | Moderate (potential for interference from co-eluting compounds) | High (direct injection of biological samples possible) |
| Sensitivity (LLOQ) | Very High (e.g., 1 ng/mL) | Low (e.g., 50 ng/mL) | High (e.g., 20-30 ng/mL in serum)[1] |
| Internal Standard | Ideal: Stable Isotope-Labeled (d6-Tanshinone IIA) | Structural analogue | Not always necessary |
| Sample Throughput | High (run times typically < 5 min) | Moderate (longer run times) | High (rapid separation)[1] |
| Matrix Effect | Effectively compensated by SIL-IS | Significant potential for interference | Reduced matrix effects |
| "Green" Chemistry | Requires organic solvents | Requires organic solvents | Uses aqueous-based micellar mobile phases, more environmentally friendly[1] |
| Instrumentation Cost | High | Low | Low |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, directly impacting the reliability of pharmacokinetic data. The following diagram illustrates this logical relationship.
Caption: Impact of SIL-IS on bioanalytical method performance and application.
Conclusion
The described UPLC-MS/MS method, incorporating d6-Tanshinone IIA as an internal standard, offers a highly sensitive, selective, and robust approach for the quantification of Tanshinone IIA in human plasma. This method is well-suited for demanding applications in clinical and preclinical research. While alternative methods like HPLC-UV and micellar liquid chromatography exist, the UPLC-MS/MS approach with a stable isotope-labeled internal standard provides the highest level of confidence in the generated data, aligning with the stringent requirements of regulatory bodies for bioanalytical method validation. The adoption of such a method is pivotal for advancing the understanding of Tanshinone IIA's therapeutic potential.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Tanshinone IIA Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tanshinone IIA, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of internal standards used in the quantification of Tanshinone IIA, with a special focus on the theoretical superiority of its deuterated analogue, Tanshinone IIA-d6.
While specific performance data for this compound is not extensively published, the principles of bioanalytical method validation strongly support its use. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency, extraction recovery, and matrix effects.[1][2][3] This near-perfect mimicry allows for highly accurate and precise correction of analytical variability.
In contrast, structurally unrelated internal standards, while widely used, may not perfectly mirror the behavior of Tanshinone IIA during sample preparation and analysis. This can lead to less accurate quantification. Below, we present a summary of the reported accuracy and precision for commonly used non-deuterated internal standards in Tanshinone IIA bioanalysis.
Performance of Non-Deuterated Internal Standards for Tanshinone IIA Quantification
| Internal Standard | Analyte | Matrix | Concentration Range (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy Deviation (%) | Reference |
| Diazepam | Tanshinone IIA | Rat Plasma | 1-100 | < 10.2 | < 10.2 | ± 12.0 | [4] |
| Terfenadine | Tanshinone IIA | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Diphenhydramine | Tanshinone IIA | Rat Plasma | 0.5-300 | Not Specified | Not Specified | Not Specified | [6] |
Note: The performance of these methods is within the acceptable limits for bioanalytical method validation as per regulatory guidelines. However, the use of a SIL-IS like this compound is expected to yield even higher precision and accuracy.
Experimental Protocol: A Representative LC-MS/MS Method for Tanshinone IIA Quantification
This protocol provides a typical workflow for the quantification of Tanshinone IIA in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be adapted for use with this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Tanshinone IIA: Monitor the transition of m/z 295.1 → 190.8 (example transition, should be optimized).
-
This compound: Monitor the appropriate mass transition (e.g., m/z 301.1 → 196.8, assuming a +6 Da shift).
-
Experimental Workflow Diagram
Conclusion
While published data on the specific performance of this compound as an internal standard is limited, the foundational principles of bioanalytical chemistry strongly advocate for its use. The inherent advantages of stable isotope-labeled standards in minimizing analytical variability make this compound the theoretically optimal choice for achieving the highest levels of accuracy and precision in the quantification of Tanshinone IIA. For researchers and drug development professionals, employing a deuterated internal standard is a critical step towards generating robust and reliable pharmacokinetic and other bioanalytical data.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Simultaneous quantification of cryptotanshinone and its active metabolite tanshinone IIA in plasma by liquid chromatography/tandem mass spectrometry (LC-MS/MS) [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative pharmacokinetic study of Tanshinone IIA in different species
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of Tanshinone IIA in rats, rabbits, and humans, providing key insights for researchers and drug development professionals.
Tanshinone IIA, a major lipophilic bioactive compound isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases. Understanding its pharmacokinetic profile across different species is crucial for preclinical evaluation and successful clinical translation. This guide provides a comparative overview of the pharmacokinetics of Tanshinone IIA in rats, rabbits, and humans, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The pharmacokinetic parameters of Tanshinone IIA exhibit notable variations across different species, primarily influenced by the route of administration and species-specific metabolic differences. The following table summarizes key pharmacokinetic parameters observed in rats, rabbits, and humans.
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Rat | Intravenous | 10 mg/kg | - | - | - | 7.5 (terminal) | [1](--INVALID-LINK--) |
| Oral | 100 mg/kg | 15.6 ± 4.2 | 0.58 ± 0.14 | 52.3 ± 12.1 | 3.81 ± 1.01 | [2](--INVALID-LINK--) | |
| Rabbit | Intravenous | 5 mg/kg | - | - | - | 1-3 (slower component) | [2](--INVALID-LINK--) |
| Human | Intravenous (STS*) | 40 mg | 1050 ± 230 | 0.25 | 880 ± 190 | 1.0 ± 0.8 | [3](--INVALID-LINK--) |
| Oral (Granule Powder) | - | 25.76 | 0.91 | - | 14.80 | (--INVALID-LINK--) |
Note: Data for humans after intravenous administration is for Sodium Tanshinone IIA Sulfonate (STS), a water-soluble derivative of Tanshinone IIA. Cmax and AUC are presented as mean ± standard deviation where available.
Experimental Protocols
The following sections detail the methodologies employed in representative pharmacokinetic studies of Tanshinone IIA.
Animal Studies (Rat and Rabbit)
1. Drug Administration:
-
Intravenous (IV) Administration: For intravenous studies, Tanshinone IIA is typically dissolved in a suitable vehicle, such as a mixture of ethanol, polyethylene glycol 400, and saline. The solution is administered as a bolus injection into a tail vein (in rats) or a marginal ear vein (in rabbits).
-
Oral (PO) Administration: For oral administration, Tanshinone IIA is often suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage.
2. Sample Collection:
-
Blood samples are collected at predetermined time points post-administration from the jugular vein or retro-orbital plexus in rats, and from the marginal ear vein in rabbits.
-
The blood is collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
3. Bioanalytical Method - High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions: A C18 column is commonly used for the separation of Tanshinone IIA. The mobile phase often consists of a mixture of acetonitrile and water (containing a small percentage of formic acid to improve peak shape) in an isocratic or gradient elution mode.
-
Detection: Tanshinone IIA is detected using a UV detector, typically at a wavelength of 270 nm.
Human Studies
1. Study Design:
-
Pharmacokinetic studies in humans are conducted in healthy volunteers under controlled clinical settings.
-
Studies often involve the administration of a single dose of a Tanshinone IIA formulation, followed by serial blood sampling over a specified period.
2. Bioanalytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Similar to animal studies, plasma samples are prepared using protein precipitation or liquid-liquid extraction. An internal standard is added to the plasma sample before extraction to ensure accuracy and precision.
-
LC-MS/MS Conditions: A C18 column is typically used for chromatographic separation. The mobile phase is a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with formic acid or ammonium formate). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Tanshinone IIA.
References
- 1. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Range Determination for Tanshinone IIA Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza, is critical for pharmacokinetic studies, quality control of herbal preparations, and formulation development. The linearity and range of an analytical method are fundamental validation parameters that ensure the reliability of quantitative data. This guide provides a comparative overview of different analytical techniques used for Tanshinone IIA assays, with a focus on their linearity and working ranges, supported by experimental data.
Comparison of Analytical Methods for Tanshinone IIA Quantification
The selection of an appropriate analytical method for the quantification of Tanshinone IIA depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used method due to its robustness and cost-effectiveness. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.
The following table summarizes the linearity and range determination for Tanshinone IIA assays using various methods.
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 0.1 - 500.0 µg/mL | > 0.9997 | - | - | [1][2] |
| IP-RP-HPLC-UV | 0.5 - 100 µg/mL | - | 0.1 µg/mL | 0.5 µg/mL | [3] |
| HPLC with Electrochemical Detection | 0.149 - 3.98 µmol/L | > 0.9994 | - | - | [4] |
| LC-MS/MS | 0.540 - 108 ng/mL | 0.9990 | - | 0.540 ng/mL (LLOQ) | [5] |
| LC-MS/MS | 0.5 - 300 ng/mL | ≥ 0.9976 | - | 0.5 ng/mL (LLOQ) | [6] |
| qNMR | - | 0.9999 | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS assays for Tanshinone IIA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Tanshinone IIA in herbal extracts and pharmaceutical dosage forms.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, water, and glacial acetic acid (20:35:44:1, v/v/v/v) or methanol-water (78:22, v/v) containing 0.5% acetic acid[1][8].
-
Detection Wavelength: 254 nm[8].
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Prepare a stock solution of Tanshinone IIA in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 500.0 µg/mL)[1][2].
4. Sample Preparation:
-
For herbal extracts, accurately weigh the powdered sample and extract with methanol using ultrasonication[1].
-
Filter the extract through a 0.45 µm membrane filter before injection.
5. Linearity and Range Determination:
-
Inject equal volumes of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of Tanshinone IIA.
-
Perform a linear regression analysis to determine the regression equation and the correlation coefficient (R²)[8]. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision[9].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for determining Tanshinone IIA in biological matrices like plasma.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., Agilent Eclipse Plus C18, 150 mm × 2.1 mm, 5 μm)[6].
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.2% formic acid in water[6].
-
Flow Rate: 0.6 mL/min[6].
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)[6].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6].
-
Monitor the precursor-to-product ion transitions for Tanshinone IIA and an internal standard.
4. Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of Tanshinone IIA into the blank biological matrix (e.g., rat plasma)[5][6].
-
Perform a liquid-liquid extraction or solid-phase extraction to extract Tanshinone IIA from the plasma samples.
5. Linearity and Range Determination:
-
Analyze the extracted calibration standards.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The curve is typically fitted with a weighted (e.g., 1/x²) linear regression. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) that meet predefined criteria for accuracy and precision[10].
Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for Tanshinone IIA.
References
- 1. asianpubs.org [asianpubs.org]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. Ion-pair reversed-phase HPLC: assay validation of sodium tanshinone IIA sulfonate in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peerj.com [peerj.com]
- 8. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. resolian.com [resolian.com]
A Researcher's Guide to Assessing the Isotopic Purity of Tanshinone IIA-d6
For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, the isotopic purity of deuterated standards like Tanshinone IIA-d6 is paramount for accurate quantification of its unlabeled counterpart, Tanshinone IIA. This guide provides a comparative framework for assessing the isotopic purity of this compound, offering detailed experimental protocols and data presentation to aid in the selection of high-quality internal standards.
The increasing use of stable isotope-labeled compounds as internal standards in mass spectrometry-based quantitative analysis necessitates rigorous evaluation of their isotopic purity.[1] The presence of significant isotopic impurities can compromise the accuracy and reliability of analytical data.[2] This guide outlines the two primary analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Isotopic Purity
To ensure the reliability of experimental results, it is crucial to assess the isotopic distribution of this compound. The following table presents hypothetical data from the analysis of three different batches of this compound, illustrating the typical variations that can be observed.
| Batch/Supplier | Isotopic Purity (% d6) | % d5 Isotopologue | % d4 Isotopologue | % Unlabeled (d0) | Overall Purity (Chemical) |
| Batch A | 98.5% | 1.2% | 0.2% | <0.1% | >99% |
| Batch B | 99.2% | 0.6% | 0.1% | <0.1% | >99% |
| Batch C | 97.8% | 1.8% | 0.3% | 0.1% | >99% |
Note: This data is for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier and verify the isotopic purity in-house.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of its ions.[3][4]
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
An electrospray ionization (ESI) source.
-
A liquid chromatography (LC) system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL.
-
LC-HRMS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the working solution into the LC-HRMS system.
-
Use a suitable C18 column for chromatographic separation. A typical mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.[5]
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the expected masses of this compound and its isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of this compound and its potential isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Integrity
NMR spectroscopy provides information on the location and extent of deuterium incorporation, confirming the structural integrity of the labeled compound.[1][6]
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3).
-
¹H NMR Analysis:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms successful deuteration.
-
The presence of residual proton signals at the labeled positions can be used to estimate the percentage of incomplete deuteration.
-
-
²H NMR Analysis (Optional but Recommended):
-
Acquire a deuterium (²H) NMR spectrum.
-
This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum corresponding to the labeled and unlabeled positions.
-
The ratio of these integrals can be used to calculate the isotopic purity.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Tanshinone IIA from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Tanshinone IIA from biological tissues. The objective is to offer a comparative analysis of reported extraction efficiencies and detailed experimental protocols to aid researchers in selecting the most suitable method for their analytical and drug development needs. While extensive comparative data is available for the extraction of Tanshinone IIA from its primary plant source, Salvia miltiorrhiza (Danshen), this guide also incorporates available protocols and recovery data for its extraction from animal tissues.
Comparative Analysis of Extraction Efficiencies
The selection of an appropriate extraction method is critical for the accurate quantification of Tanshinone IIA in biological matrices. The following table summarizes the reported extraction efficiencies of various techniques from plant tissues, which can serve as a valuable reference for researchers working with animal tissues, where direct comparative studies are less common.
| Extraction Method | Matrix | Key Findings on Tanshinone IIA Extraction Efficiency | Reference |
| Cloud Point Extraction (CPE) | Salvia miltiorrhiza | 6.81% increase in extraction efficiency compared to conventional water extraction.[1][2] | [1][2] |
| Microwave-Assisted Extraction (MAE) | Salvia miltiorrhiza | Achieved similar or higher percentage extraction (0.29% yield) compared to conventional methods in a significantly shorter time (2 minutes). | [3] |
| Pressurized Liquid Extraction (PLE) | Salvia miltiorrhiza | High extraction efficiency of over 98.5% was achieved under optimized conditions. | [4] |
| Supercritical Fluid Extraction (SFE) | Salvia miltiorrhiza | Demonstrated to be more efficient with a shorter extraction time compared to Soxhlet and ultrasonic extraction. | [4] |
| Three-Liquid-Phase Extraction | Salvia miltiorrhiza | Achieved an extraction efficiency of 87.8% ± 2.1%.[5] | [5] |
| Liquid-Liquid Extraction (LLE) | Rat Plasma | Satisfactory recovery exceeding 75% was reported.[3] | [3] |
| Solid-Phase Extraction (SPE) | Salvia miltiorrhiza | Ionic liquid-modified silica sorbents showed higher recovery compared to traditional silica cartridges. | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction of Tanshinone IIA from both plant and animal tissues.
Extraction from Animal Tissues (Liver, Heart, Plasma)
1. Liquid-Liquid Extraction (LLE) for Solid Tissues (e.g., Liver, Heart)
This protocol is adapted from a study on the tissue distribution of Tanshinone IIA in rats.[7]
-
Tissue Homogenization: Weigh the collected tissue sample (e.g., liver, heart) and homogenize it in a suitable buffer, such as phosphate-buffered saline (PBS), to a final concentration of 0.5 g/mL.[8]
-
Sample Preparation: Take an aliquot (e.g., 100 µL) of the tissue homogenate.
-
Addition of Internal Standard: Add a known concentration of an appropriate internal standard (e.g., loratadine) to the homogenate.[7]
-
Extraction: Add 1 mL of diethyl ether to the sample, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.[7]
-
Solvent Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase used for chromatographic analysis.
-
Analysis: The sample is now ready for analysis by a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
2. Protein Precipitation for Plasma Samples
This protocol is based on a method for the quantification of Sodium Tanshinone IIA Sulfonate (a water-soluble derivative of Tanshinone IIA) in human plasma.[9]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the plasma.
-
Sample Preparation: To a 100 µL aliquot of plasma, add the internal standard.
-
Protein Precipitation: Add 400 µL of a cold mixture of acetonitrile and methanol to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Analysis: The supernatant can be directly injected into an LC-MS/MS system for quantification.[9]
Extraction from Plant Tissues (Salvia miltiorrhiza)
1. Microwave-Assisted Extraction (MAE)
-
Sample Preparation: The dried and powdered root of Salvia miltiorrhiza is used.
-
Extraction Conditions: Mix the powdered sample with a solvent, typically 95% ethanol, at a liquid-to-solid ratio of 10:1 (mL/g).[3]
-
Microwave Irradiation: Subject the mixture to microwave irradiation for a short duration, for example, 2 minutes.[3]
-
Filtration and Analysis: After extraction, the mixture is filtered, and the filtrate is analyzed by High-Performance Liquid Chromatography (HPLC).
2. Ultrasound-Assisted Ionic Liquid-Based Homogeneous Liquid-Liquid Microextraction
-
Extraction Medium: An ionic liquid is used as the extraction solvent.
-
Ultrasonic Treatment: The powdered plant material is mixed with the ionic liquid and subjected to ultrasound to facilitate the extraction of tanshinones.
-
Phase Separation: An ion-pairing agent is added to the solution, leading to the formation of a water-insoluble ionic liquid phase containing the extracted tanshinones. This phase is then separated by centrifugation.[10]
-
Analysis: The analyte-rich phase is then analyzed by HPLC.[10]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of Tanshinone IIA from a biological tissue sample.
Caption: Generalized workflow for Tanshinone IIA extraction from tissues.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of four tanshinones in Salvia miltiorrhiza by pressurized liquid extraction and capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase extraction of tanshinones from Salvia Miltiorrhiza Bunge using ionic liquid-modified silica sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sodium Tanshinone IIA Sulfonate in human plasma by LC-MS/MS and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted ionic liquid-based homogeneous liquid-liquid microextraction high-performance liquid chromatography for determination of tanshinones in Salvia miltiorrhiza Bge. root - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Transfer for Tanshinone IIA Analysis: A Comparative Guide to HPLC and UPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Tanshinone IIA, a key bioactive component of Salvia miltiorrhiza. The focus is on a method transfer scenario, highlighting the advantages of transitioning to a UPLC-MS/MS method incorporating a deuterated internal standard, Tanshinone IIA-d3, for enhanced accuracy and throughput.
Introduction
Tanshinone IIA is a pharmacologically significant compound with a wide range of therapeutic potentials, including cardiovascular and anti-inflammatory effects. Accurate and reliable quantification of Tanshinone IIA in various matrices, from herbal extracts to biological samples, is crucial for research, quality control, and pharmacokinetic studies. While HPLC has been a conventional method for this purpose, UPLC-MS/MS offers significant improvements in speed, sensitivity, and specificity. The use of a stable isotope-labeled internal standard, such as Tanshinone IIA-d3, is paramount in mass spectrometry-based quantification to compensate for matrix effects and variations in sample processing and instrument response.
This guide will compare a typical HPLC-UV method with a state-of-the-art UPLC-MS/MS method for Tanshinone IIA analysis. While a specific validated method using Tanshinone IIA-d3 was not found in publicly available literature, the UPLC-MS/MS protocol presented here is a robust, hypothetical method based on established principles and similar validated assays.
Comparative Data Summary
The following tables summarize the key performance characteristics of a conventional HPLC-UV method and a proposed UPLC-MS/MS method for the analysis of Tanshinone IIA.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | UPLC with Triple Quadrupole MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Isocratic or Gradient (e.g., Methanol:Water)[1][2] | Gradient (e.g., Acetonitrile:Water with 0.1% Formic Acid)[3] |
| Flow Rate | 0.5 - 1.0 mL/min[1][2] | 0.3 - 0.5 mL/min[3] |
| Run Time | 15 - 30 min | 2 - 5 min |
| Detection | UV Absorbance (e.g., 270 nm) | Multiple Reaction Monitoring (MRM) |
| Internal Standard | External or non-deuterated IS (e.g., Diazepam)[4] | Deuterated IS (Tanshinone IIA-d3) |
Table 2: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Sensitivity (LLOQ) | ~10 - 100 ng/mL | ~0.1 - 1 ng/mL |
| Linearity (r²) | > 0.999[5] | > 0.999 |
| Precision (%RSD) | < 15%[4] | < 15% |
| Accuracy (%Bias) | ± 15%[4] | ± 15% |
| Specificity | Moderate (potential for co-eluting interferences) | High (based on mass-to-charge ratio) |
| Solvent Consumption | High | Low |
| Throughput | Low | High |
Experimental Protocols
HPLC-UV Method for Tanshinone IIA Analysis
This protocol is a representative example based on published methods.[1][2][5]
a. Sample Preparation:
-
Extraction: Extract Tanshinone IIA from the sample matrix (e.g., powdered herb, plasma) with a suitable organic solvent such as methanol or ethyl acetate.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 78:22 v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 270 nm.
c. Quantification:
-
An external standard calibration curve is constructed by plotting the peak area of Tanshinone IIA standards against their known concentrations.
UPLC-MS/MS Method for Tanshinone IIA Analysis with Deuterated Internal Standard
This proposed method is designed for high-throughput, sensitive, and specific quantification.
a. Sample Preparation:
-
Spiking: To an aliquot of the sample, add a known amount of the internal standard working solution (Tanshinone IIA-d3 in methanol).
-
Extraction: Perform protein precipitation (for biological samples) with acetonitrile or liquid-liquid extraction with a suitable solvent.
-
Centrifugation: Centrifuge to separate the precipitated proteins or aqueous layer.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
b. UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient from 30% B to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Tanshinone IIA: m/z 295.1 → 249.1 (Quantifier), 295.1 → 197.1 (Qualifier)
-
Tanshinone IIA-d3: m/z 298.1 → 252.1 (Quantifier)
-
c. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of Tanshinone IIA to the peak area of the internal standard (Tanshinone IIA-d3) against the concentration of the analyte.
Visualizations
Experimental Workflow
Caption: A comparison of the sample preparation and analysis workflow for the HPLC-UV and UPLC-MS/MS methods.
Method Transfer Logic
Caption: Key steps involved in transferring an analytical method from HPLC to UPLC-MS/MS.
Advantages of UPLC-MS/MS with Deuterated Standard
Caption: The primary benefits of adopting a UPLC-MS/MS method with a deuterated internal standard.
Conclusion
The transfer of a Tanshinone IIA analytical method from HPLC-UV to UPLC-MS/MS with a deuterated internal standard offers substantial advantages for researchers and drug development professionals. The UPLC-MS/MS method provides significantly faster analysis times, leading to higher sample throughput and reduced operational costs. Moreover, the inherent selectivity of mass spectrometry, combined with the use of a stable isotope-labeled internal standard, ensures superior accuracy, precision, and sensitivity. This makes the UPLC-MS/MS approach particularly well-suited for demanding applications such as pharmacokinetic studies, metabolite identification, and the analysis of complex matrices where trace-level quantification is required. While the initial investment in UPLC-MS/MS instrumentation may be higher, the long-term benefits in terms of data quality, efficiency, and overall productivity justify the transition for many laboratories.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tanshinone IIA-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Tanshinone IIA-d6 in a laboratory setting. Adherence to these procedures is critical for maintaining a safe working environment and ensuring regulatory compliance.
Tanshinone IIA, the parent compound of this compound, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to handle all chemical substances with care and follow established laboratory safety protocols. The deuterated form, this compound, is not expected to have significantly different hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling large quantities or if dust is generated |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound waste.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., unused product, contaminated vials, weighing paper, and PPE) in a dedicated, clearly labeled waste container.
-
Collect all liquid waste containing this compound (e.g., solutions) in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's chemical safety guidelines.
-
-
Waste Container Labeling:
-
Label the waste container with "this compound Waste" and include the full chemical name.
-
Indicate the physical state (solid or liquid) and any solvents present in the liquid waste container.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the method used. This is crucial for laboratory inventory and regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and up-to-date disposal procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tanshinone IIA-d6
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Tanshinone IIA-d6.
This guide provides crucial procedural information for the safe handling of this compound in a laboratory setting. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] Wear suitable protective clothing. |
| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment. A particulate filter device (EN 143) is recommended.[2] |
| General Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2] Keep away from food, drink and animal feedingstuffs.[2] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a well-ventilated environment and careful execution of procedures to prevent dust and aerosol formation.
-
Preparation :
-
Ensure a well-ventilated handling area, such as a chemical fume hood.[3]
-
Inspect all PPE for integrity before use.
-
Have all necessary equipment and materials ready to minimize movement and potential for spills.
-
-
Handling :
-
Storage :
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Personal Precautions : Avoid dust formation. Avoid breathing vapors, mist, or gas. Use personal protective equipment. Ensure adequate ventilation.[3]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]
-
Containment and Cleaning : Sweep up and shovel the material.[1][4] Place in a suitable, closed container for disposal.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Disposal : Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3] Do not empty into drains.[2]
-
Contaminated Packaging : Handle contaminated packages in the same way as the substance itself.[2] Completely emptied packages can be recycled.[2]
Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
In all cases of doubt, or when symptoms persist, seek medical advice.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
While specific data for this compound is limited, the safety protocols for the parent compound, Tanshinone IIA, provide a strong basis for safe handling. Deuterated compounds are generally considered non-radioactive and safe for laboratory use. However, it is always prudent to handle all chemicals with care and to consult the specific Safety Data Sheet (SDS) provided by the supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
